molecular formula C10H8N2O3 B1346385 4-Methyl-2-(2-nitrophenyl)oxazole CAS No. 951884-48-3

4-Methyl-2-(2-nitrophenyl)oxazole

Cat. No.: B1346385
CAS No.: 951884-48-3
M. Wt: 204.18 g/mol
InChI Key: XKVKKDJHKSYZSZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-nitrophenyl)oxazole is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(2-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVKKDJHKSYZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650030
Record name 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-48-3
Record name 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-(2-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Methyl-2-(2-nitrophenyl)oxazole. This molecule merges the biologically significant oxazole scaffold with the photochemically active 2-nitrophenyl moiety, presenting a unique profile for applications in medicinal chemistry and chemical biology. This document explores its structural characteristics, provides detailed hypothetical protocols for its synthesis and photochemical cleavage, and discusses its potential as a research tool, particularly as a photoremovable protecting group.

Introduction and Strategic Importance

This compound is a heterocyclic aromatic compound featuring a five-membered oxazole ring substituted with a methyl group at the 4-position and a 2-nitrophenyl group at the 2-position. The oxazole nucleus is a cornerstone in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Its structure, containing both a hydrogen bond acceptor (nitrogen) and donor (oxygen in the ring), allows for diverse interactions with biological targets.[2]

The strategic incorporation of a 2-nitrophenyl group imparts significant functionality. Ortho-nitrobenzyl compounds are one of the most widely utilized classes of photoremovable protecting groups (PPGs), often referred to as "caging" groups.[4][5] Upon irradiation with UV light, these groups undergo an intramolecular rearrangement to release a protected functional group, offering precise spatiotemporal control over the activation of bioactive molecules.[6] This dual functionality makes this compound a compound of considerable interest for applications in drug delivery, assay development, and as a versatile synthetic intermediate. This guide will synthesize established chemical principles to delineate the properties and potential of this specific molecule, which is currently available for research purposes.[7]

Molecular Structure and Physicochemical Properties

The core structure consists of a planar, aromatic oxazole ring. The planarity is a result of the sp² hybridization of all ring atoms (3 carbons, 1 nitrogen, 1 oxygen).[2] The 2-nitrophenyl group introduces a potential for steric hindrance, which may influence the conformation and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
CAS Number 951884-48-3Santa Cruz Biotechnology[7]
Molecular Formula C₁₀H₈N₂O₃Calculated
Molecular Weight 204.18 g/mol Calculated
Appearance Likely a crystalline solidInferred from similar compounds[8]
Solubility Expected to be soluble in common organic solvents (DCM, THF, Acetone, DMSO)General chemical principles
pKa (conjugate acid) < 0.8The parent oxazole is a weak base (pKa = 0.8). The electron-withdrawing nitrophenyl group will further decrease basicity.[9]

Synthesis of this compound

The proposed workflow begins with commercially available 2-nitrobenzoic acid, converting it to the corresponding acylamino ketone intermediate, which is then cyclized to form the target oxazole.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Hydration & Intermediate Formation cluster_3 Step 4: Cyclodehydration (Robinson-Gabriel) A 2-Nitrobenzoic Acid B 2-Nitrobenzoyl Chloride A->B SOCl₂ or (COCl)₂ D N-(prop-2-yn-1-yl)-2-nitrobenzamide B->D C Propargylamine C->D E α-Acylamino Ketone Intermediate D->E HgSO₄, H₂SO₄, H₂O F This compound E->F H₂SO₄ or P₂O₅

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-oxopropan-2-yl)-2-nitrobenzamide (α-Acylamino Ketone Intermediate)

  • Acyl Chloride Formation: To a solution of 2-nitrobenzoic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction at room temperature for 2 hours until gas evolution ceases. Remove the solvent under reduced pressure to yield crude 2-nitrobenzoyl chloride.

    • Causality: Thionyl chloride or oxalyl chloride are standard reagents for converting carboxylic acids to more reactive acyl chlorides, necessary for the subsequent amidation. DMF catalyzes this reaction.

  • Amidation: Dissolve 1-aminopropan-2-one hydrochloride (1 eq.) and triethylamine (2.5 eq.) in DCM. Slowly add a solution of the crude 2-nitrobenzoyl chloride (1 eq.) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the amidation and the HCl salt of the amine starting material, driving the reaction to completion.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the α-acylamino ketone.

Step 2: Cyclodehydration to form this compound

  • Cyclization: Add the purified α-acylamino ketone (1 eq.) to concentrated sulfuric acid at 0 °C. Stir the mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the final compound.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for this compound is publicly available. However, characteristic signals can be predicted based on its structure and data from analogous compounds.[8][11]

Table 2: Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / PeaksRationale
¹H NMR (CDCl₃, 400 MHz)δ 8.0-8.2 (m, 1H, Ar-H), δ 7.6-7.8 (m, 3H, Ar-H), δ 7.4 (s, 1H, oxazole C5-H), δ 2.3 (s, 3H, -CH₃)The aromatic protons on the nitrophenyl ring will appear in the downfield region. The oxazole C5-H proton will be a singlet. The methyl group protons will be a singlet around 2.3 ppm.[8]
¹³C NMR (CDCl₃, 100 MHz)δ ~160 (C2-oxazole), δ ~148 (Ar-C-NO₂), δ ~140 (C4-oxazole), δ ~134, 132, 130, 124 (Ar-C), δ ~125 (C5-oxazole), δ ~12 (CH₃)The oxazole C2 carbon is the most deshielded carbon in the ring. The carbon attached to the nitro group will also be significantly downfield.
FT-IR (KBr, cm⁻¹)~3100 (Ar C-H), ~1600 (C=N), ~1520 & ~1350 (asymmetric & symmetric NO₂ stretch), ~1100 (C-O-C stretch)These are characteristic vibrational frequencies for the key functional groups present in the molecule.[11]
Mass Spec (EI) m/z 204 (M⁺), 188 (M⁺ - O), 174 (M⁺ - NO), 158 (M⁺ - NO₂), 130Molecular ion peak at 204. Characteristic fragmentation would involve loss of oxygen, NO, and the entire nitro group.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the electron-deficient oxazole ring (due to the nitrophenyl group) and the photolabile nitro group.

Reactivity of the Oxazole Ring
  • Stability: Oxazoles are generally thermally stable aromatic compounds.[12]

  • Electrophilic Substitution: The oxazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution.[3] The presence of the powerful electron-withdrawing 2-nitrophenyl group at the C2 position further deactivates the ring, making reactions like nitration or Friedel-Crafts highly unlikely.

  • Nucleophilic Substitution: While oxazoles are typically not reactive towards nucleophiles, the electron-withdrawing substituent at C2 makes this position susceptible to nucleophilic attack, though harsh conditions may be required.[3]

  • Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly when electron-donating groups are on the ring.[3] The electron-deficient nature of this specific oxazole may inhibit its participation as a diene but could potentially allow it to act as a dienophile in inverse-electron-demand cycloadditions.

Photochemical Reactivity: The 2-Nitrophenyl Group

The most significant chemical property of this molecule is its potential for photocleavage. The o-nitrobenzyl caging group is well-documented to release a carboxylic acid derivative upon UV irradiation (typically 350-365 nm).[4][5]

Caption: Mechanism of photochemical cleavage of a 2-nitrophenyl group.

Mechanism Explained:

  • Photoexcitation: Upon absorption of a UV photon, the nitro group is promoted to an excited state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position (in this case, the C2 of the oxazole ring is analogous), forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate undergoes a series of rearrangements, leading to the cleavage of the C-N bond and the formation of 2-nitrosobenzaldehyde and, in this case, a reactive 4-methyloxazole-2-yl species, which would likely be trapped by solvent. This process effectively "releases" the oxazole moiety.

Reduction of the Nitro Group

A standard and highly useful transformation is the reduction of the aromatic nitro group to an amine. This can be achieved using various reagents, such as:

  • Catalytic Hydrogenation: H₂, Pd/C in methanol or ethanol.

  • Metal/Acid Reduction: SnCl₂/HCl or Fe/HCl.

This reaction would yield 2-(2-aminophenyl)-4-methyloxazole , a valuable intermediate for synthesizing fused heterocyclic systems like benzimidazoles or for further functionalization.

Potential Applications in Research and Drug Development

  • Photolabile Probes and Caged Compounds: The primary application lies in its use as a photolabile precursor. It can be incorporated into larger molecules to "cage" a specific functionality. For example, if the oxazole itself is part of a bioactive pharmacophore, its activity could be masked until light-triggered release. This is invaluable for studying biological processes with high temporal and spatial resolution.[5]

  • Medicinal Chemistry Scaffold: The 2-(aminophenyl)oxazole derivative (obtained after nitro reduction) is a versatile scaffold. The aniline moiety can be readily derivatized to explore structure-activity relationships (SAR) in drug discovery programs targeting kinases, proteases, or other enzymes.

  • Synthetic Intermediate: The compound serves as a building block in organic synthesis. The predictable reactivity of both the oxazole and the nitrophenyl group allows for its strategic incorporation and subsequent transformation into more complex molecular architectures.

Conclusion

This compound is a molecule with a rich chemical character defined by the dual nature of its substituents. While the oxazole core provides a stable, biologically relevant platform, the 2-nitrophenyl group introduces a powerful photochemical switch. This unique combination makes it a highly valuable tool for researchers in chemical biology for developing caged compounds and for medicinal chemists as a versatile scaffold for the synthesis of novel therapeutics. The synthetic and reactive pathways outlined in this guide provide a solid foundation for its exploration and application in advanced scientific research.

References

  • RSC Publishing. (n.d.). 4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series. Journal of the Chemical Society, Chemical Communications. Retrieved January 23, 2026, from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. Retrieved January 23, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 23, 2026, from [Link]

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  • ResearchGate. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved January 23, 2026, from [Link]

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  • ACS Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved January 23, 2026, from [Link]

  • University of Groningen. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Retrieved January 23, 2026, from [Link]

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Sources

Spectroscopic and Physicochemical Characterization of 4-Methyl-2-(2-nitrophenyl)oxazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, combining an oxazole ring with a nitrophenyl substituent, imparts unique electronic and steric properties that are pivotal for its potential applications. The oxazole core is a well-established pharmacophore found in numerous biologically active molecules, while the nitrophenyl group can serve as a versatile synthetic handle and modulator of physicochemical characteristics.

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds. The methodologies and data interpretation strategies detailed herein are designed to be both instructive and practically applicable in a modern laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. The following table summarizes the predicted properties of this compound, which are crucial for anticipating its behavior in various experimental and biological systems.

PropertyPredicted ValueSignificance in Drug Development and Research
Molecular Formula C₁₀H₈N₂O₃Provides the elemental composition.
Molecular Weight 204.18 g/mol Essential for stoichiometric calculations and mass spectrometry.
LogP ~2.5 - 3.5Indicates lipophilicity, influencing membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 75.5 ŲAffects drug transport properties and interactions with biological targets.
Hydrogen Bond Donors 0Influences solubility and binding characteristics.
Hydrogen Bond Acceptors 4Affects solubility and potential for intermolecular interactions.
Rotatable Bonds 1Pertains to conformational flexibility.

Molecular Structure and Spectroscopic Workflow

The structural arrangement of this compound dictates its spectroscopic signature. A systematic workflow is essential for its comprehensive characterization.

Figure 1: Molecular Structure and Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl ring, the oxazole proton, and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.0m1HAr-HProton ortho to the nitro group, deshielded by its electron-withdrawing effect.
~7.8 - 7.5m3HAr-HRemaining aromatic protons of the nitrophenyl ring.
~7.2s1HOxazole-HProton on the C5 position of the oxazole ring.
~2.4s3H-CH₃Protons of the methyl group at the C4 position of the oxazole ring.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~162C2 (Oxazole)Carbon attached to two heteroatoms (O and N).
~150C-NO₂ (Aromatic)Carbon bearing the nitro group.
~145C4 (Oxazole)Quaternary carbon of the oxazole ring.
~135 - 125Aromatic CHCarbons of the nitrophenyl ring.
~120C5 (Oxazole)CH carbon of the oxazole ring.
~12-CH₃Methyl group carbon.
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[1][2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Employ a 90° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to span from 0 to 200 ppm.

    • A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.[3][4]

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron ionization is a common technique that induces fragmentation, offering structural clues.

m/zPredicted FragmentRationale for Fragmentation
204[M]⁺Molecular ion peak.
188[M - O]⁺Loss of an oxygen atom from the nitro group.
174[M - NO]⁺Loss of nitric oxide from the nitro group.[5]
158[M - NO₂]⁺Loss of the nitro group.[6]
130[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide from the oxazole ring.
103[C₇H₅N]⁺Formation of a benzonitrile-related fragment.[7]
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize a mass spectrometer with an electron ionization (EI) source. A time-of-flight (TOF) or quadrupole analyzer can be used.[8]

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides corroborating evidence for the proposed molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[9][10]

Predicted UV-Vis Spectral Data

The presence of the conjugated nitrophenyl and oxazole systems is expected to result in characteristic absorption bands.

λmax (nm)SolventElectronic Transition
~250-270Ethanolπ → π* transition of the aromatic system.[11]
~300-330Ethanoln → π* transition associated with the nitro group.[12]
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) of the compound in a UV-grade solvent such as ethanol.

    • Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the Beer-Lambert law.

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the samples over a wavelength range of 200-800 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

  • Data Analysis:

    • Determine the λmax values from the absorption spectrum.

    • If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the oxazole moiety.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic and Oxazole C-H
~2950-2850C-H stretchMethyl C-H
~1610-1590C=N stretchOxazole ring
~1580-1450C=C stretchAromatic ring
~1530 and ~1350N-O asymmetric and symmetric stretchNitro group (-NO₂)
~1200-1000C-O stretchOxazole ring
Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.[15]

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Position the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

In-depth Data Interpretation and Structural Confirmation

The collective analysis of data from NMR, MS, UV-Vis, and IR spectroscopy provides a robust and self-validating system for the structural confirmation of this compound.

  • NMR spectroscopy serves as the primary tool for elucidating the precise connectivity of atoms. The chemical shifts and coupling patterns in the ¹H NMR spectrum will confirm the substitution pattern on the aromatic ring and the oxazole moiety. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to definitively assign proton and carbon signals, respectively.[16][17]

  • Mass spectrometry corroborates the molecular formula through the accurate mass of the molecular ion. The fragmentation pattern provides further structural evidence, with characteristic losses of the nitro group and fragments arising from the oxazole ring cleavage.[7]

  • UV-Vis spectroscopy confirms the presence of the conjugated aromatic system and the nitro chromophore. The positions of the absorption maxima are consistent with the expected electronic transitions for this class of compounds.[11]

  • IR spectroscopy provides unequivocal evidence for the presence of key functional groups. The strong and distinct absorption bands for the nitro group are particularly diagnostic, along with the characteristic vibrations of the oxazole ring.[18]

The convergence of these orthogonal analytical techniques provides a high degree of confidence in the structural assignment and purity assessment of this compound, which is a critical step in its advancement for pharmaceutical or material science applications.

References

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The Nitrophenyl-Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The nitrophenyl-oxazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the biological significance of this privileged heterocyclic core. We will delve into the synthetic strategies employed for its elaboration, dissect the molecular mechanisms driving its potent pharmacological activities, and survey its broad-ranging applications in oncology, infectious diseases, and neurodegenerative disorders. Through a synthesis of established literature and field-proven insights, this guide aims to equip researchers with the foundational knowledge and practical methodologies necessary to harness the full therapeutic potential of the nitrophenyl-oxazole scaffold.

Introduction: The Oxazole Core and the Influence of the Nitrophenyl Moiety

The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[1][2] This fundamental structure is present in numerous natural products and has been a focal point for synthetic chemists for decades.[3][4] The oxazole ring's unique electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets like enzymes and receptors.[5][6][7]

The introduction of a nitrophenyl group to the oxazole core significantly modulates its physicochemical and biological properties. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the entire molecule and is often crucial for its biological activity. The position of the nitro group on the phenyl ring (ortho, meta, or para) can also dramatically alter the compound's efficacy and selectivity.[8] This guide will explore the profound impact of this chemical marriage on the biological significance of the resulting nitrophenyl-oxazole derivatives.

Synthetic Strategies for Nitrophenyl-Oxazole Derivatives

The construction of the nitrophenyl-oxazole scaffold can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

Several classical and modern synthetic reactions are employed for the synthesis of oxazole derivatives, which can be adapted for nitrophenyl-substituted analogues:

  • Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, often catalyzed by a dehydrating agent.[3]

  • Van Leusen Reaction: Particularly useful for forming oxazoles from aldehydes, this reaction utilizes TosMIC (Toluenesulfonylmethyl isocyanide) to react with ketones or aldehydes.[3]

  • Copper-Catalyzed Reactions: Copper(II) triflate has been used as a catalyst for the synthesis of 2,4-disubstituted oxazoles from diazoketones and amides.[5]

  • Suzuki-Miyaura Coupling: This cross-coupling reaction is a powerful tool for creating C-C bonds and has been utilized in a one-pot synthesis of 2,4,5-trisubstituted oxazoles.[5]

Exemplary Synthetic Protocol: Synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine

This protocol provides a general overview of a common synthetic route.

Step 1: Synthesis of Intermediate (e.g., a 2-amino-1-(4-nitrophenyl)ethan-1-one)

  • A suitable starting material, such as a substituted acetophenone, is halogenated to form an α-haloketone.

  • The α-haloketone is then reacted with a source of ammonia or an amine to introduce the amino group.

Step 2: Cyclization to form the Oxazole Ring

  • The 2-amino-1-(4-nitrophenyl)ethan-1-one intermediate is reacted with a cyanate or a similar reagent in the presence of a suitable solvent and catalyst.

  • The reaction mixture is typically heated to facilitate the cyclization and formation of the oxazole ring.

Step 3: Purification and Characterization

  • The crude product is purified using standard techniques such as recrystallization or column chromatography.

  • The structure and purity of the final compound are confirmed by spectroscopic methods like NMR and mass spectrometry.[9]

Biological Activities and Therapeutic Applications

The nitrophenyl-oxazole scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after motif in drug discovery.[1][10]

Anticancer Activity

Derivatives of the nitrophenyl-oxazole core have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][11][12]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some oxazole-based compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6]

  • Kinase Inhibition: The oxazole scaffold can be tailored to inhibit specific kinases that are overactive in cancer cells, such as VEGFR-2, Aurora A kinase, and Janus kinases (JAK1, JAK2).[13]

  • Induction of Apoptosis: Many nitrophenyl-oxazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells through pathways involving the modulation of pro-apoptotic and anti-apoptotic proteins like BCL-2 and caspases.[13]

Experimental Workflow for Anticancer Drug Discovery:

G cluster_0 Discovery Phase cluster_1 Preclinical Development Library_Synthesis Synthesis of Nitrophenyl-Oxazole Library In_vitro_Screening In vitro Screening (e.g., MTT Assay) Library_Synthesis->In_vitro_Screening Test Compounds Hit_Identification Hit Identification In_vitro_Screening->Hit_Identification Identify Potent Compounds Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Lead Compounds In_vivo_Studies In vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_vivo_Studies Elucidate Target ADMET_Profiling ADMET Profiling In_vivo_Studies->ADMET_Profiling Validate in Animal Models Potential Neuroprotective Mechanisms of Nitrophenyl-Oxazole Derivatives NPO Nitrophenyl-Oxazole Derivative AChE Acetylcholinesterase (AChE) NPO->AChE Inhibition ROS Reactive Oxygen Species (ROS) NPO->ROS Scavenging Neuroinflammation Neuroinflammation NPO->Neuroinflammation Modulation Neuronal_Damage Neuronal Damage & Cell Death AChE->Neuronal_Damage Contributes to ROS->Neuronal_Damage Causes Neuroinflammation->Neuronal_Damage Exacerbates

Caption: Potential multi-target neuroprotective mechanisms of nitrophenyl-oxazole derivatives.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected nitrophenyl-oxazole and related derivatives.

Table 1: Antimicrobial Activity of Nitrophenyl-Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Derivative 6iShigella sonnei12.5[14]
Derivative 6iEscherichia coli25[14]
Derivative 6iPseudomonas aeruginosa50[14]
Derivative 6iSalmonella typhi25[14]
Derivative 6iBacillus subtilis12.5[14]
Derivative 6iStaphylococcus aureus6.25[14]

Table 2: Cholinesterase Inhibitory Activity of Nitrophenyl-Oxadiazole Derivatives

CompoundEnzymeIC₅₀ (µM)Reference
Derivative 2eAcetylcholinesterase (AChE)1.47[15]
Derivative 2jAcetylcholinesterase (AChE)> 50[15]
Derivative 2eButyrylcholinesterase (BChE)45.09[15]
Derivative 2jButyrylcholinesterase (BChE)> 50[15]

Future Perspectives and Conclusion

The nitrophenyl-oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. [6]Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. [6]The diverse pharmacological activities, including potent anticancer and antimicrobial effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. [6]Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to enhance clinical efficacy and minimize adverse effects. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

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A Technical Guide to Unlocking the Research Potential of 4-Methyl-2-(2-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-(2-nitrophenyl)oxazole is a small molecule that, despite its specific citation in chemical catalogs[1], remains largely unexplored in the scientific literature. However, a detailed analysis of its constituent moieties—the oxazole core and the 2-nitrophenyl group—reveals a confluence of chemical functionalities that suggest significant untapped potential. The oxazole ring is a well-established pharmacophore present in numerous clinically approved drugs and biologically active compounds, prized for its metabolic stability and ability to engage in diverse biological interactions.[2][3] Concurrently, the 2-nitrophenyl group is the archetypal "trigger" for hypoxia-activated prodrugs (HAPs), which are designed for selective therapeutic action in the low-oxygen environments characteristic of solid tumors.[4][5]

This guide moves beyond the compound's simple structure to propose three robust, data-driven research trajectories for drug development professionals, medicinal chemists, and chemical biologists. We will dissect the molecule's latent capabilities and provide a strategic framework for its investigation in the following core areas:

  • Medicinal Chemistry: Development as a novel scaffold for hypoxia-activated anticancer prodrugs.

  • Chemical Biology: Application as a "turn-on" fluorescent probe for imaging nitroreductase activity and tumor hypoxia.

  • Antimicrobial Drug Discovery: Exploration as a lead compound for new antibacterial agents, leveraging the known antimicrobial properties of the oxazole scaffold.[6][7][8]

For each proposed area, this document provides the underlying scientific rationale, specific hypotheses, detailed experimental workflows, and exemplary protocols, establishing a comprehensive roadmap for initiating research and development.

Introduction to the Core Scaffold: Chemical Properties and Synthesis

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₃.[1] Its structure features a stable oxazole ring, which is known to be a weak base, substituted with a methyl group at the 4-position and a 2-nitrophenyl group at the 2-position.[9] The key to its potential lies in the electronic properties of these two interconnected systems.

  • The Oxazole Core: This five-membered heterocycle is a bioisostere for ester and amide functionalities, offering improved metabolic stability while maintaining the ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets like enzymes and receptors.[2] Its presence is a hallmark of many successful therapeutic agents.[2]

  • The 2-Nitrophenyl Group: This moiety is strongly electron-withdrawing due to the nitro group (-NO₂). This feature is central to its role in hypoxia-activated therapeutics. Under normal oxygen (normoxic) conditions, the nitro group is stable. However, in hypoxic environments, it can undergo enzymatic reduction by nitroreductases (NTRs).[4][10] This reduction cascade, from a nitro group to nitroso, hydroxylamine, and finally an amino group, dramatically alters the electronic properties of the phenyl ring, transforming it from electron-withdrawing to electron-donating.[4] This electronic shift is the mechanistic basis for triggering a therapeutic or diagnostic effect.

Proposed Synthesis Route

While specific synthesis literature for this compound is sparse, established methods for creating 2,4-disubstituted oxazoles are well-documented.[2][11] A logical and efficient approach would be the Robinson-Gabriel synthesis or a related cyclodehydration reaction.

Protocol 1: Synthesis via Condensation and Cyclodehydration

  • Starting Materials: 2-Nitrobenzamide and 1-chloroacetone.

  • Step 1: N-Acylation: React 1-chloroacetone with 2-nitrobenzamide in a suitable solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., potassium carbonate) to form the N-(2-oxopropyl)-2-nitrobenzamide intermediate.

  • Step 2: Cyclodehydration: Treat the intermediate from Step 1 with a strong dehydrating agent. A common choice is phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. Heating the mixture will drive the intramolecular cyclization and dehydration to form the oxazole ring.

  • Workup and Purification: Quench the reaction mixture carefully with ice water and neutralize. Extract the crude product with an organic solvent (e.g., ethyl acetate). Purify the final compound using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Research Area 1: Medicinal Chemistry - A Hypoxia-Activated Prodrug for Cancer Therapy

Scientific Rationale

The most compelling application for this molecule is in oncology. Solid tumors frequently develop regions of severe hypoxia (low oxygen), a condition linked to aggressive disease, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[4] The unique enzymatic machinery of hypoxic cells, particularly the overexpression of nitroreductases, provides a therapeutic window.[4][5][12] We hypothesize that this compound can act as a prodrug that is selectively activated in these hypoxic regions to become a potent cytotoxin.

Hypothesis: The reduction of the 2-nitro group on this compound by tumor-specific nitroreductases will generate a cytotoxic aminophenyl or hydroxylaminophenyl metabolite, leading to selective killing of hypoxic cancer cells while sparing healthy, well-oxygenated tissues.

Experimental Workflow

The development program would involve synthesizing the parent compound and a focused library of analogs to establish a structure-activity relationship (SAR).

Caption: Workflow for evaluating this compound as a HAP.

Key Experiments & Protocols

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

  • Cell Lines: Use a panel of cancer cell lines known to have varying levels of nitroreductase expression (e.g., HT-29 colon cancer, A549 lung cancer).

  • Plating: Seed cells in 96-well plates and allow them to adhere for 24 hours.

  • Hypoxic Conditions: Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂). Keep a parallel set in a standard normoxic incubator (21% O₂).

  • Dosing: Add a serial dilution of the test compound (and positive controls like Evofosfamide) to both sets of plates.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR = IC₅₀ normoxic / IC₅₀ hypoxic) is a key metric for selectivity.

Compound IDCore StructureR¹ GroupIC₅₀ Normoxic (µM)IC₅₀ Hypoxic (µM)HCR
LEAD-001 This compoundH>1005.2>19.2
ANAL-002 4-Methyl-2-(2-nitro-4-fluorophenyl)oxazole4-Fluoro>1002.1>47.6
ANAL-003 4-Methyl-2-(2,4-dinitrophenyl)oxazole4-Nitro85.30.8106.6
Control Evofosfamide (TH-302)N/A92.10.6153.5
Table 1: Hypothetical screening data for lead compound and analogs against HT-29 cells.

Research Area 2: Chemical Biology - A Fluorescent Probe for Nitroreductase

Scientific Rationale

The same bio-reductive activation mechanism can be repurposed for diagnostics. Many fluorescent scaffolds are rendered non-fluorescent (quenched) when conjugated to a nitroaromatic group. Upon enzymatic reduction of the nitro group to an amino group, the electronic properties change, restoring fluorescence in a "turn-on" fashion.[10][13][14] This allows for real-time imaging of nitroreductase activity, which serves as a surrogate marker for tumor hypoxia.

Hypothesis: this compound can be modified to create a low-background fluorescent probe. The inherent fluorescence of a suitable oxazole-based fluorophore will be quenched by the 2-nitrophenyl group. This quenching will be reversed upon reduction by nitroreductase, leading to a selective fluorescent signal in hypoxic cells.

Experimental Workflow

This research path involves designing and synthesizing a fluorogenic version of the core molecule and validating its performance as a probe.

Caption: Development and validation workflow for a nitroreductase fluorescent probe.

Key Experiments & Protocols

Protocol 3: Live-Cell Fluorescence Imaging of Hypoxia

  • Probe Design: Synthesize an analog where the methyl group at the 4-position is replaced or extended with a group that enhances fluorescence, such as a substituted phenyl or naphthyl ring, creating a push-pull fluorophore system upon reduction.

  • Cell Culture: Grow cancer cells (e.g., HeLa or A549) on glass-bottom dishes suitable for microscopy.

  • Induce Hypoxia: Place one set of dishes in a hypoxic chamber for 12-24 hours to induce NTR expression. Keep a control set under normoxic conditions.

  • Probe Loading: Incubate both sets of cells with the fluorescent probe (e.g., 5-10 µM) for 30-60 minutes in serum-free media.

  • Imaging: Wash the cells with PBS and image using a confocal fluorescence microscope. Use an appropriate laser line for excitation (e.g., 488 nm) and collect emission in the expected range (e.g., 500-600 nm).

  • Analysis: Quantify the fluorescence intensity in cells from both normoxic and hypoxic conditions. A significant increase in fluorescence in the hypoxic cells validates the probe's function.

Research Area 3: Antimicrobial Drug Discovery

Scientific Rationale

The oxazole scaffold is a privileged structure in antimicrobial agents.[6][7] Numerous natural products and synthetic compounds containing oxazole rings exhibit potent activity against a wide range of bacterial and fungal pathogens.[6][7][8] The mechanism often involves inhibition of essential cellular processes like protein synthesis or DNA replication. While the nitrophenyl group is less common in antimicrobials, some nitroaromatics (e.g., nitrofurans) are known antibacterial agents.[2] This suggests that this compound could serve as a valuable starting point for novel antimicrobial discovery.

Hypothesis: this compound and its derivatives will exhibit inhibitory activity against clinically relevant bacterial strains, providing a chemical scaffold for the development of new antibiotics.

Experimental Workflow

The initial phase involves a broad screening campaign to identify any antimicrobial "hits," followed by optimization to improve potency and reduce toxicity.

Caption: Workflow for the discovery of oxazole-based antimicrobial agents.

Key Experiments & Protocols

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically important bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

  • Assay Setup: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of bacteria to each well. Include positive (bacteria only) and negative (media only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Interpretation: An MIC value in the low micromolar range would be considered a promising hit worthy of further investigation.

Compound IDCore StructureGram (+) S. aureus MIC (µg/mL)Gram (-) E. coli MIC (µg/mL)Gram (-) P. aeruginosa MIC (µg/mL)
LEAD-001 This compound1664>128
ANAL-004 4-Methyl-2-(2-aminophenyl)oxazole832>128
ANAL-005 4-Bromo-2-(2-nitrophenyl)oxazole41664
Control Ciprofloxacin0.50.251
Table 2: Hypothetical MIC data for the lead compound and its analogs.

Conclusion and Future Outlook

This compound stands at the intersection of proven therapeutic concepts. Its structure is not merely a random assortment of atoms but a deliberate-looking combination of a biologically active scaffold and a smart-trigger moiety. The research areas outlined in this guide—hypoxia-activated cancer therapy, diagnostic imaging, and antimicrobial discovery—are not speculative but are grounded in extensive precedent from the fields of medicinal chemistry and chemical biology.

The logical first step is the synthesis and foundational screening of the parent molecule in hypoxia-selective cytotoxicity and broad-spectrum antimicrobial assays. Positive results in any of these areas would provide the empirical validation needed to launch a full-scale drug discovery or probe development program. By pursuing these rational, hypothesis-driven research avenues, the scientific community can systematically unlock the therapeutic and diagnostic potential currently latent within this promising chemical entity.

References

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  • Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. Chemistry : The Mystery of Molecules. [9]

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  • Lei, D., & Yang, H. (2009). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. [15]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1039. [4][5][12][16]

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  • Li, Z., et al. (2024). A novel low-background nitroreductase fluorescent probe for real-time fluorescence imaging and surgical guidance of thyroid. Dyes and Pigments, 229, 112345. [14]

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An In-Depth Technical Guide to the Solubility and Stability of 4-Methyl-2-(2-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic compound with potential significance in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the critical factors governing the solubility and stability of this compound. It delves into the theoretical underpinnings, practical experimental designs for characterization, and the influence of environmental factors. By integrating established methodologies with field-proven insights, this document aims to equip researchers with the necessary knowledge to effectively handle, formulate, and develop this compound and related chemical entities.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to engage with a variety of biological targets through non-covalent interactions, leading to a broad spectrum of pharmacological activities.[1][2] The inherent physicochemical properties of the oxazole ring, such as its basicity and thermal stability, contribute to its utility in drug design.[3] Oxazoles are generally thermally stable and do not readily decompose at high temperatures.[2][3] However, they can exhibit some instabilities similar to furans and are susceptible to nucleophilic attack.[2][3] The introduction of a nitrophenyl group, as in this compound, can significantly influence the molecule's electronic properties, and consequently, its solubility and stability profile. The electron-withdrawing nature of the nitro group can render the compound more susceptible to certain degradation pathways.[4][5]

Physicochemical Properties of this compound

A foundational understanding of the intrinsic physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological settings.

Table 1: Computed Physicochemical Properties of Related Structures

Property2-(4-Nitrophenyl)oxazole5-Methyl-2-(4-nitrophenyl)oxazole4-Methyl-2-nitrophenol
Molecular Formula C9H6N2O3C10H8N2O3C7H7NO3
Molecular Weight 190.16 g/mol 204.18 g/mol 153.14 g/mol
XLogP3 1.82.22.4
Hydrogen Bond Donors 001
Hydrogen Bond Acceptors 443
Rotatable Bonds 110
Data sourced from PubChem CID 10976276, 44550645, and 8391.[6][7][8]

The predicted lipophilicity (XLogP3) of the related nitrophenyl oxazole structures suggests that this compound is likely to have moderate lipophilicity. This property is a key determinant of its solubility in both aqueous and organic solvents and will influence its absorption and distribution in biological systems.[9]

Solubility Profiling: A Cornerstone of Drug Development

Solubility is a critical attribute for any potential drug candidate, as it directly impacts bioavailability and the feasibility of formulation development.[10] Both kinetic and thermodynamic solubility are important parameters to assess during the drug discovery and development process.[11]

Theoretical Considerations for Solubility

The solubility of this compound will be governed by a balance of intermolecular forces between the solute and the solvent. Key factors include:

  • Polarity: The presence of the nitro group and the oxazole ring introduces polar characteristics, while the methyl and phenyl groups contribute to its nonpolar nature.

  • Crystal Lattice Energy: The energy required to overcome the forces holding the solid-state crystal together will significantly impact its solubility.

  • Solvent Properties: The ability of the solvent to form hydrogen bonds and engage in dipole-dipole interactions with the solute will determine the extent of dissolution.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended to gain a comprehensive understanding of the compound's behavior.

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[10][12] It provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions.[13]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DMSO Stock Solution C Dispense Stock Solution into Microplate A->C B Prepare Aqueous Buffer (e.g., PBS, pH 7.4) D Add Aqueous Buffer B->D C->D E Incubate (e.g., 2 hours at 25°C) D->E F Measure Turbidity (Nephelometry) or Concentration in Supernatant (LC-MS/UV) E->F G cluster_stress Stress Conditions A Prepare Solutions of This compound B Acidic (e.g., 0.1 M HCl) A->B C Basic (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV light) A->F G Analyze Samples at Time Points by HPLC-UV/MS B->G C->G D->G E->G F->G H Identify and Characterize Degradation Products G->H I Develop and Validate Stability-Indicating Method H->I

Caption: A schematic representation of a forced degradation study.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in suitable solvents.

  • Stress Conditions:

    • Acidic: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: Treat with 0.1 M NaOH at room temperature.

    • Oxidative: Treat with 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and white light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify and characterize the degradation products. [14][15]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis of the Oxazole Ring: Both acidic and basic conditions can promote the opening of the oxazole ring. [16]* Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under certain in vivo metabolic conditions. [17]* Oxidation of the Methyl Group: The methyl group could be a site for oxidative degradation.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. [14][18]

HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method with UV detection is generally suitable for the quantification of aromatic compounds like this compound. [19] Table 3: Starting Parameters for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile:Water or Methanol:Water gradientAllows for the elution of the parent compound and potential degradation products with varying polarities.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The aromatic and nitro groups should provide strong UV absorbance. [19]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. [19]
Column Temperature 30°CEnsures reproducible retention times. [19]
Method Validation

Once developed, the analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

The solubility and stability of this compound are critical quality attributes that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide has outlined a comprehensive strategy for characterizing these properties, from fundamental principles to detailed experimental protocols. By employing a systematic approach that combines kinetic and thermodynamic solubility measurements with forced degradation studies, researchers can gain a deep understanding of the compound's behavior. This knowledge is indispensable for informed decision-making in lead optimization, formulation development, and the design of robust and reliable analytical methods. Ultimately, a solid foundation of physicochemical characterization is essential for unlocking the full therapeutic potential of this compound and advancing it through the drug development pipeline.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

  • Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026). ResearchGate. Available from: [Link]

  • Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. Available from: [Link]

  • Spain, J. C. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • 5-Methyl-2-(4-nitrophenyl)oxazole. PubChem. Available from: [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available from: [Link]

  • Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. ACS Omega. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available from: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. Available from: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]

  • 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. NIH. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis. Available from: [Link]

  • Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. ResearchGate. Available from: [Link]

  • Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Available from: [Link]

  • 4-Methyl-2-nitrophenol. PubChem. Available from: [Link]

  • 2-(4-Nitrophenyl)oxazole. PubChem. Available from: [Link]

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Methodological & Application

The Robinson-Gabriel Synthesis: A Comprehensive Guide to Substituted Oxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold is a privileged motif in medicinal chemistry and natural product synthesis, renowned for its diverse biological activities. The Robinson-Gabriel synthesis, a classic yet enduringly relevant transformation, offers a powerful and direct route to a wide array of substituted oxazoles. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to offer field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Theoretical Framework: The Chemistry of Oxazole Formation

The Robinson-Gabriel synthesis is fundamentally an acid-catalyzed cyclodehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles. The reaction, first reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, proceeds through a series of well-defined intermediates. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.

The reaction is initiated by the protonation of the carbonyl oxygen of the keto group in the α-acylamino ketone substrate by a strong acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, setting the stage for an intramolecular nucleophilic attack by the oxygen of the enolized amide. The resulting cyclic intermediate, a 4,5-dihydro-1,3-oxazol-5-ol (an oxazoline derivative), is then poised for dehydration. A final acid-catalyzed elimination of a water molecule from this intermediate leads to the formation of the aromatic oxazole ring.

Caption: The acid-catalyzed mechanism of the Robinson-Gabriel synthesis.

II. The Art of Dehydration: Selecting the Right Cyclodehydrating Agent

The choice of the cyclodehydrating agent is a critical parameter that significantly influences the reaction's success and yield. While a variety of reagents can effect this transformation, their efficacy is often substrate-dependent.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Considerations
Sulfuric Acid (H₂SO₄) Concentrated, often neat or in a high-boiling solventReadily available, inexpensiveHarsh conditions can lead to side reactions and decomposition of sensitive substrates.
Phosphorus Pentoxide (P₂O₅) In a high-boiling solvent like toluene or xylene, refluxPowerful dehydrating agentHeterogeneous reaction can be difficult to stir; workup can be challenging.
Polyphosphoric Acid (PPA) Neat, elevated temperaturesGood solvent for the reaction, often gives higher yields than H₂SO₄Viscous and difficult to handle; workup requires quenching with ice water.
Phosphorus Oxychloride (POCl₃) In a solvent like pyridine or DMFMilder than H₂SO₄ or PPACorrosive and moisture-sensitive; requires careful handling.
Trifluoroacetic Anhydride (TFAA) In an ethereal solvent like THF or dioxaneCan be used under milder conditions; effective for solid-phase synthesisMore expensive than traditional reagents; can be corrosive.
Triphenylphosphine/Iodine In the presence of a base like triethylamineMild conditions, suitable for sensitive substratesStoichiometric amounts of reagents are required; triphenylphosphine oxide byproduct can complicate purification.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a representative 2,5-disubstituted oxazole and a more modern variation.

A. Protocol 1: Synthesis of 2-Methyl-5-phenyloxazole

This protocol details the synthesis of 2-methyl-5-phenyloxazole from the corresponding α-acylamino ketone using concentrated sulfuric acid as the cyclodehydrating agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetamido-1-phenylethanone177.195.0 g0.0282
Concentrated Sulfuric Acid (98%)98.0825 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04--

Experimental Workflow:

experimental_workflow start Start: 2-Acetamido-1-phenylethanone add_h2so4 Add Concentrated H₂SO₄ start->add_h2so4 heat Heat Reaction Mixture add_h2so4->heat quench Quench with Ice Water heat->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: 2-Methyl-5-phenyloxazole purify->product

Caption: A typical experimental workflow for the Robinson-Gabriel synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-acetamido-1-phenylethanone (5.0 g, 0.0282 mol) to concentrated sulfuric acid (25 mL).

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and maintain this temperature for 1 hour. The solution will darken in color.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-methyl-5-phenyloxazole as a crystalline solid.

B. Protocol 2: A Milder Approach for Sensitive Substrates

For substrates that are sensitive to strong acids and high temperatures, a modified procedure using triphenylphosphine and iodine can be employed.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the α-acylamino ketone (1.0 equiv) in anhydrous dichloromethane, add triethylamine (2.5 equiv).

  • Reagent Addition: Cool the mixture to 0 °C and add triphenylphosphine (1.5 equiv) and iodine (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. A significant byproduct of this reaction is triphenylphosphine oxide, which can often be removed by careful chromatography or by trituration with a suitable solvent.

IV. Troubleshooting and Practical Considerations

Even with a well-defined protocol, challenges can arise. A proactive understanding of potential pitfalls is key to successful synthesis.

  • Low Yields: Incomplete dehydration is a common cause of low yields. Ensure that the dehydrating agent is active and that the reaction is heated for a sufficient amount of time. For stubborn substrates, a more potent dehydrating agent like polyphosphoric acid may be necessary.

  • Side Reactions: Under harsh acidic conditions, sensitive functional groups on the starting material can undergo degradation. If this is suspected, switching to a milder protocol, such as the triphenylphosphine/iodine method, is advisable.

  • Purification Challenges: The polarity of substituted oxazoles can vary significantly depending on the nature of the substituents. A systematic approach to developing a column chromatography method is recommended, starting with a low polarity eluent and gradually increasing the polarity. The presence of triphenylphosphine oxide from milder methods can be a particular challenge; it is often a very polar and crystalline byproduct.

  • Starting Material Synthesis: The α-acylamino ketone starting materials are often prepared via the Dakin-West reaction. Ensuring the purity of this starting material is crucial for a clean Robinson-Gabriel synthesis.

V. Scope and Applications in Modern Drug Discovery

The Robinson-Gabriel synthesis is not merely a historical curiosity; it remains a valuable tool in the modern synthetic chemist's arsenal, particularly in the synthesis of complex molecules with biological activity. The oxazole core is present in numerous natural products and pharmaceuticals.

The synthesis has been successfully employed in the total synthesis of several complex natural products, including Diazonamide A and B, and Mycalolide A. Furthermore, its application in the development of dual PPARα/γ agonists for the potential treatment of type 2 diabetes highlights its relevance in contemporary medicinal chemistry.

VI. Conclusion

The Robinson-Gabriel synthesis offers a robust and versatile method for the preparation of a wide range of substituted oxazoles. By understanding the underlying mechanism, carefully selecting the appropriate cyclodehydrating agent, and being mindful of potential challenges, researchers can effectively leverage this classic reaction to access valuable heterocyclic building blocks for drug discovery and natural product synthesis. The continued development of milder and more efficient variations of this synthesis ensures its place as a cornerstone of heterocyclic chemistry for years to come.

VII. References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(18), 3604–3606.

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167–2174.

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138.

  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905.

  • Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642–1644.

  • Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668.

  • Cossy, J., & Pale-Grosdemange, C. (1989). A mild and efficient synthesis of 2,5-disubstituted oxazoles. Tetrahedron Letters, 30(21), 2771–2774.

  • Phillips, A. P., & Baltzly, R. (1947). The Preparation of 2-Substituted Oxazolines and a New Synthesis of 2,5-Disubstituted Oxazoles. Journal of the American Chemical Society, 69(2), 200–202.

  • Bredereck, H., Gompper, R., & Geiger, B. (1960). Synthese und Reaktionen von α-Formyl-amiden. Chemische Berichte, 93(6), 1402–1408.

  • Lunn, G. (1989). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Keni, S., Kulkarni, A., & Kulkarni, M. V. (2010). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 75(10), 3467–3470.

  • Taylor, A. P., Robinson, R. P., Fobian, Y. M., Blakemore, D. C., Jones, L. H., & Fadeyi, O. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6611–6637.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products (Doctoral dissertation, University of Pittsburgh).

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248.

  • Zhou, R.-R., Cai, Q., Li, D.-K., Zhuang, S.-Y., Wu, Y.-D., & Wu, A.-X. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry, 82(12), 6450–6456.

  • Szabó, T., Dancsó, A., Ábrányi-Balogh, P., Volk, B., & Milen, M. (2019). First reported propylphosphonic anhydride (T3P®) mediated Robinson–Gabriel cyclization. Synthesis of natural and unnatural 5-(3-indolyl)oxazoles. Tetrahedron Letters, 60(20), 1353–1356.

  • An, H., Mai, S., Xuan, Q., Zhou, Y., & Song, Q. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401–408.

  • Hoang, V.-H., Ngo, V. T. H., Cui, M., Manh, N. V., Tran, P.-T., Ann, J., ... & Lee, J. (2019). Discovery of Conformationally Restricted Human Glutaminyl Cyclase Inhibitors as Potent Anti-Alzheimer's Agents by Structure-Based Design. Journal of Medicinal Chemistry, 62(17), 8011–8027.

  • Karuppusamy, V., & Ilangovan, A. (2020). BF3·OEt2-TFAA Mediated Tetra-Functionalization of Amino Acids - Synthesis of Di- and Tri-Substituted 2-Trifluoromethyl Oxazoles in One Pot. Organic Letters, 22(18), 7147–7151.

  • Zhang, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

  • Garippa, R. J. (1998). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 63(22), 7831–7832.

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of Nitrophenyl Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the electron ionization mass spectrometry (EI-MS) fragmentation patterns of nitrophenyl oxazoles. A comprehensive understanding of these fragmentation pathways is crucial for the structural elucidation and unambiguous identification of these compounds in various matrices, which is of significant interest in medicinal chemistry and drug development. This document outlines the key fragmentation mechanisms of the oxazole core and the nitrophenyl moiety, including the influence of isomeric positions of the substituents. Detailed experimental protocols and data interpretation strategies are provided to aid researchers in their analytical workflows.

Introduction

Nitrophenyl oxazoles represent a class of heterocyclic compounds with diverse pharmacological activities. Their chemical space is vast, with variations in the substitution pattern on both the phenyl and oxazole rings. Mass spectrometry is an indispensable tool for the characterization of these molecules. Electron ionization mass spectrometry (EI-MS) provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling structural confirmation and differentiation between isomers. The fragmentation of nitrophenyl oxazoles is governed by the interplay between the cleavage of the oxazole ring and the characteristic fragmentation of the nitroaromatic system. This guide will delve into these intricate pathways to provide a solid foundation for spectral interpretation.

Core Fragmentation Pathways

The overall fragmentation of nitrophenyl oxazoles in EI-MS is a composite of the fragmentation of the individual moieties: the oxazole ring and the nitrophenyl group. The charge localization on either of these parts of the molecular ion dictates the initial fragmentation steps.

Oxazole Ring Fragmentation

The fragmentation of the oxazole ring itself is a well-studied process. The primary cleavages of the oxazole ring involve the scission of the C-O and N-C bonds. For phenyl-substituted oxazoles, a common fragmentation pathway involves the loss of a neutral molecule of CO, followed by the expulsion of HCN.[1] The stability of the resulting ions often dictates the most favorable pathway.

A generalized fragmentation pathway for a phenyl-substituted oxazole is depicted below:

M [Phenyl-Oxazole]+• F1 [M - CO]+• M->F1 - CO F3 [Phenyl]+ M->F3 - Oxazole ring F2 [M - HCN]+• F1->F2 - HCN

Caption: Generalized fragmentation of a phenyl-substituted oxazole.

Nitrophenyl Moiety Fragmentation

The fragmentation of nitroaromatic compounds is characterized by the loss of the nitro group and its constituent atoms.[2] The most common fragmentation pathways include:

  • Loss of NO₂: A direct cleavage of the C-N bond results in the loss of a neutral NO₂ molecule (46 Da).

  • Loss of NO: Rearrangement followed by the loss of a neutral NO molecule (30 Da) is also a prominent fragmentation pathway.

  • Loss of O: A rearrangement can lead to the loss of an oxygen atom (16 Da).

The relative abundance of the fragment ions resulting from these losses can provide information about the position of the nitro group on the phenyl ring.

Isomeric Effects on Fragmentation

The fragmentation pattern of nitrophenyl oxazoles is significantly influenced by the position of the nitrophenyl group on the oxazole ring (C2, C4, or C5) and the position of the nitro group on the phenyl ring (ortho, meta, or para).

Influence of Nitrophenyl Position on the Oxazole Ring
  • 2-Nitrophenyl Oxazoles: The proximity of the nitrophenyl group to the heteroatoms of the oxazole ring can lead to complex rearrangement reactions.

  • 4- and 5-Nitrophenyl Oxazoles: In these isomers, the fragmentation of the oxazole ring and the nitrophenyl group may occur more independently.

The "Ortho Effect" in o-Nitrophenyl Oxazoles

A pronounced "ortho effect" is anticipated in the mass spectra of o-nitrophenyl oxazoles. This effect arises from the intramolecular interaction between the ortho-nitro group and the adjacent oxazole ring. A characteristic fragmentation pathway involves the transfer of an oxygen atom from the nitro group to the oxazole ring, followed by subsequent fragmentation. This can lead to unique fragment ions that are not observed or are of very low abundance in the meta and para isomers. A potential ortho effect mechanism is the loss of OH radical, which has been observed in other ortho-substituted nitroaromatic compounds.[3]

M [o-Nitrophenyl-Oxazole]+• Intermediate [Rearranged Intermediate]+• M->Intermediate Intramolecular H-abstraction F2 [M - NO]+ M->F2 - •NO F3 [M - NO2]+ M->F3 - •NO2 F1 [M - OH]+ Intermediate->F1 - •OH

Caption: Postulated "ortho effect" fragmentation in o-nitrophenyl oxazoles.

Predicted Fragmentation Patterns

Based on the general principles outlined above, we can predict the key fragmentation patterns for different nitrophenyl oxazole isomers.

Isomer Parent Ion (m/z) Key Fragment Ions (m/z) Postulated Neutral Losses
2-(4-Nitrophenyl)oxazole 190160, 144, 116, 76NO, NO₂, CO, HCN
4-(4-Nitrophenyl)oxazole 190160, 144, 116, 76NO, NO₂, CO, HCN
5-(4-Nitrophenyl)oxazole 190160, 144, 116, 76NO, NO₂, CO, HCN
2-(2-Nitrophenyl)oxazole 190173, 160, 144, 116, 76OH (ortho effect), NO, NO₂, CO, HCN

Experimental Protocol: EI-MS Analysis of Nitrophenyl Oxazoles

This protocol outlines a general procedure for the analysis of nitrophenyl oxazoles using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation a. Dissolve the nitrophenyl oxazole standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. b. Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for GC-MS analysis.

2. GC-MS Instrumentation and Parameters a. Gas Chromatograph:

  • Injector: Split/splitless, operated in splitless mode at 250 °C.
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-400.
  • Scan Speed: 1000 amu/s.

3. Data Acquisition and Analysis a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the nitrophenyl oxazole. c. Identify the molecular ion peak. d. Analyze the fragmentation pattern and compare it with the predicted pathways and reference spectra if available.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Acquire Acquire Data (TIC and Mass Spectra) Inject->Acquire Identify_M Identify Molecular Ion Acquire->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Compare Compare with Predictions/References Analyze_Frag->Compare

Caption: Experimental workflow for EI-MS analysis of nitrophenyl oxazoles.

Conclusion

The mass spectrometric fragmentation of nitrophenyl oxazoles is a predictable process governed by the established fragmentation rules of the constituent oxazole and nitrophenyl moieties. A careful analysis of the mass spectra, with particular attention to the molecular ion and characteristic neutral losses, allows for the confident identification and structural elucidation of these compounds. The presence or absence of fragment ions resulting from an "ortho effect" can be a powerful tool for the differentiation of positional isomers. The protocols and theoretical framework presented in this application note provide a robust starting point for researchers working with this important class of molecules.

References

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). Retrieved from [Link]

  • SciELO. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 16(6b). Retrieved from [Link]

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Application Note: A Field-Proven Protocol for the Cyclodehydration of α-Acylamino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the cyclodehydration of α-acylamino ketones, a cornerstone transformation in heterocyclic chemistry for the synthesis of substituted oxazoles. We delve into the mechanistic underpinnings of this reaction, famously known as the Robinson-Gabriel synthesis, explore the critical choice of dehydrating agents, and present a detailed, field-proven protocol using phosphorus pentoxide (P₂O₅). This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing the valuable oxazole scaffold.

Theoretical Background and Mechanistic Insight

The intramolecular cyclodehydration of an α-acylamino ketone is a powerful chemical reaction that forges the oxazole ring system.[1] This transformation, first described by Sir Robert Robinson and Siegmund Gabriel, proceeds by converting a linear α-acylamino ketone into a 5-membered aromatic heterocycle through the formation of a C-O bond and the elimination of a water molecule.[1] Oxazoles are privileged structures in medicinal chemistry and materials science, found in numerous natural products and pharmaceuticals.[1]

The reaction is catalyzed by a cyclodehydrating agent and is understood to proceed through several key steps. The generally accepted mechanism involves the following sequence:

  • Enolization: The ketone carbonyl tautomerizes to its enol form. This step is often facilitated by the acidic conditions provided by the dehydrating agent.

  • Intramolecular Cyclization: The nucleophilic enol oxygen attacks the electrophilic carbonyl carbon of the amide group. This key ring-forming step generates a cyclic intermediate, typically a 4,5-dihydrooxazol-5-ol derivative (an oxazoline intermediate).

  • Dehydration: The hydroxyl group of the cyclic intermediate is protonated by the acid catalyst, turning it into a good leaving group (H₂O). Subsequent elimination of water results in the formation of a double bond, leading to the aromatic and thermodynamically stable oxazole ring.[2]

This entire process transforms a flexible acyclic precursor into a rigid, planar aromatic system, a common strategy in the synthesis of complex molecules.

Caption: Robinson-Gabriel Cyclodehydration Mechanism.

The Causality of Reagent Selection

The choice of the cyclodehydrating agent is the most critical parameter influencing the reaction's success, yield, and substrate scope. The ideal reagent must be potent enough to drive the equilibrium toward the dehydrated product without causing degradation of the starting material or the desired oxazole. A variety of agents have been successfully employed.[1]

ReagentTypical ConditionsAdvantagesDisadvantages & Causality
H₂SO₄ Concentrated, often neat or in Ac₂O; 90-120 °CInexpensive, historically significant.[1]Harsh conditions can lead to charring and low yields for sensitive substrates. The strong protic acid can cause unwanted side reactions (e.g., sulfonation).
P₂O₅ Anhydrous solvent (e.g., CHCl₃, Toluene) or neat; RefluxExtremely powerful dehydrating agent, drives reaction to completion.Highly hygroscopic and reacts violently with water, making handling and workup challenging.[3] The workup requires careful quenching of a solid mass.
POCl₃ Neat or in DMF, Pyridine; 80-110 °CVery effective, often gives high yields.[1] Can also act as a chlorinating agent, which can be a desired or undesired side reaction.Corrosive and toxic. Workup requires careful quenching to hydrolyze excess reagent and manage acidic byproducts.[4]
PPA Polyphosphoric Acid (neat); 150-180 °CActs as both solvent and catalyst, good for high-boiling point reactions.Viscous medium can make stirring and product isolation difficult. High temperatures may not be suitable for all substrates.
TFAA Trifluoroacetic Anhydride; Ethereal solvent (e.g., THF, Dioxane); RT to RefluxMilder conditions compared to H₂SO₄ or P₂O₅. Volatile byproducts are easily removed.More expensive. May not be potent enough for less reactive substrates.
Burgess Reagent Anhydrous THF or CH₂Cl₂; RT to RefluxVery mild and selective conditions.Expensive, primarily used for delicate or acid-sensitive substrates.

Field Insight: For general-purpose synthesis of robust 2,5-disubstituted oxazoles, phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are the most reliable and commonly used reagents in our experience. They provide a strong driving force for the reaction, often resulting in high yields where other reagents fail. The following protocol focuses on the use of P₂O₅, as it exemplifies the rigorous anhydrous techniques and careful workup procedures required for many powerful dehydrating agents.

Detailed Experimental Protocol: P₂O₅-Mediated Synthesis of 2,5-Diphenyl-1,3-oxazole

This protocol describes the synthesis of 2,5-Diphenyl-1,3-oxazole from N-(2-oxo-2-phenylethyl)benzamide as a representative example.

Materials and Equipment
  • Reagents:

    • N-(2-oxo-2-phenylethyl)benzamide (1.0 eq)

    • Phosphorus pentoxide (P₂O₅, ≥99%) (2.0-3.0 eq)

    • Anhydrous Chloroform (CHCl₃) or Toluene

    • Dichloromethane (DCM) (for extraction)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for chromatography)

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask (oven-dried)

    • Reflux condenser (oven-dried)

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Large beaker and ice bath for quenching

Critical Safety Precautions
  • Phosphorus Pentoxide (P₂O₅): P₂O₅ is a fine, lightweight powder that is highly corrosive and a severe respiratory irritant.[5] It reacts violently and exothermically with water and moisture.[3] Always handle P₂O₅ in a fume hood, wear gloves, safety goggles, and a lab coat. Keep away from water at all times during setup and reaction. [5][6]

  • Solvents: Chloroform and dichloromethane are suspected carcinogens. Handle only in a fume hood.

  • Quenching: The workup procedure involves quenching excess P₂O₅, which is extremely exothermic. This must be done slowly, with efficient cooling in an ice bath, to control the reaction.

Step-by-Step Methodology

Reaction Setup (Anhydrous Conditions are Paramount):

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser) is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Initial Charge: To the dried round-bottom flask, add the α-acylamino ketone substrate (e.g., 5.00 g, 20.9 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous chloroform (e.g., 100 mL) to the flask. Stir the mixture to form a suspension or solution.

  • Reagent Addition: In the fume hood, carefully weigh phosphorus pentoxide (e.g., 8.90 g, 62.7 mmol, 3.0 eq) into a dry container. Add the P₂O₅ to the stirred reaction mixture in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm that may occur, even in anhydrous solvent.

Reaction Execution: 5. Heating: Attach the condenser, ensure a gentle flow of inert gas, and begin heating the mixture to a gentle reflux (approx. 60-65 °C for chloroform). 6. Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The product, being more nonpolar, will have a higher Rf value. The reaction is typically complete within 2-4 hours.

Workup and Quenching (Perform with Extreme Caution): 7. Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in a large ice-water bath and cool to 0-5 °C. 8. Quenching: This is the most critical step. Very slowly and carefully , add crushed ice or cold saturated NaHCO₃ solution to the vigorously stirred, cold reaction mixture. Add small pieces of ice one at a time, allowing the effervescence and exothermic reaction to subside before adding the next. Self-Validation: The goal is to hydrolyze the P₂O₅ and the resulting polyphosphoric acids into phosphoric acid, which can then be neutralized by the base. A controlled quench prevents a dangerous runaway reaction. 9. Neutralization & Extraction: Continue adding the basic solution until the aqueous layer is neutral or slightly basic (test with pH paper). Transfer the entire mixture to a separatory funnel. 10. Phase Separation: Extract the aqueous layer with dichloromethane (e.g., 3 x 50 mL). Combine the organic layers. 11. Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL). Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process. 12. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: 13. Chromatography: Purify the crude solid by flash column chromatography on silica gel.[7][8] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). 14. Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to afford the 2,5-diphenyl-1,3-oxazole as a pure, crystalline solid.

Experimental_Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Charge Flask with α-Acylamino Ketone B Add Anhydrous Solvent (CHCl₃) A->B C Add P₂O₅ (Portion-wise) B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to 0 °C E->F G CAUTIOUS QUENCH (Ice / aq. NaHCO₃) F->G H Extract with DCM G->H I Wash with H₂O, Brine H->I J Dry (MgSO₄) & Concentrate I->J K Silica Gel Column Chromatography J->K L Isolate Pure Product K->L

Caption: Experimental Workflow for P₂O₅-Mediated Cyclodehydration.

Data Presentation & Validation

For the synthesis of 2,5-diphenyl-1,3-oxazole from N-(2-oxo-2-phenylethyl)benzamide:

ParameterValueRationale / Notes
Substrate Mass 5.00 gScale can be adjusted as needed.
P₂O₅ (eq) 3.0 eqA significant excess is used to ensure complete dehydration.
Solvent Volume 100 mLProvides a concentration of ~0.2 M.
Temperature ~61 °CReflux temperature of chloroform.
Time 2-4 hMonitor by TLC for completion.
Expected Yield 75-90%Yields are typically good for this robust substrate.

Self-Validating System: The success of the protocol is validated at several stages. TLC confirms the consumption of starting material and formation of a new, less polar product. The highly exothermic nature of the quench confirms the presence of excess P₂O₅. Finally, purification by column chromatography followed by characterization of the isolated product (¹H NMR, ¹³C NMR, MS, and melting point) provides definitive validation of the product's identity and purity.[9]

Alternative Approaches: Microwave-Assisted Synthesis

For accelerated reaction times and process intensification, microwave-assisted synthesis offers a compelling alternative to conventional heating.[10] The Robinson-Gabriel cyclodehydration can often be completed in minutes instead of hours under microwave irradiation.[11][12]

  • Typical Conditions: A sealed microwave reaction vessel is charged with the substrate and a high-boiling solvent (e.g., DMF, Dioxane) along with the dehydrating agent (e.g., POCl₃ or PPA). The mixture is irradiated at a set temperature (e.g., 120-150 °C) for 5-20 minutes.

  • Advantages: Drastic reduction in reaction time, potential for improved yields, and suitability for high-throughput synthesis.[10]

  • Considerations: Requires specialized microwave synthesis equipment. Scale-up can be challenging compared to conventional batch reactors.

References

  • Robinson–Gabriel synthesis. In: Wikipedia. Accessed January 24, 2026. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

  • Turchi, I. J., & Dewar, M. J. S. (1975). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Chemical Reviews, 75(4), 389-437. (Note: A representative link to a relevant NIH article is provided as direct access to the specific review may vary) [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. (2007). (Note: This links to a general page on procedures; specific workup details are compiled from standard laboratory practices). [Link]

  • Safety Data Sheet: Phosphorus pentoxide. Carl ROTH. (n.d.). [Link]

  • Phosphorus Pentoxide Content Determination Method. 911Metallurgist. (2021). [Link]

  • Narayana Swamy Golla et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines. ACS Omega, 5(43), 28239–28248. [Link]

  • Quenching Reactive Substances. KGROUP, University of Wisconsin. (2006). [Link]

  • Al-Zaydi, K. M. (2009). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Molecules, 14(1), 153-164. [Link]

  • Tsuchikama, K., et al. (2009). Iridium‐Catalyzed Selective Synthesis of 4‐Substituted Benzofurans and Indoles via Directed Cyclodehydration. Advanced Synthesis & Catalysis, 351(16), 2663-2667. [Link]

  • How can I properly quench POCl3? ResearchGate Discussion. (2020). [Link]

  • Nevels, N. E., et al. (2013). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. The Journal of Organic Chemistry, 78(17), 8434–8441. [Link]

  • Wang, M., et al. (2022). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 27(19), 6599. [Link]

  • Product Safety Assessment: Phosphorus pentoxide. Lanxess. (2016). [Link]

  • Kharat, S. D., et al. (2024). TfOH-Catalyzed Facile Access for One-Pot Synthesis of β-Acylamino Ketones. Synlett, 35, 2027-2031. [Link]

  • Oxazole. Macmillan Group Meeting Presentation, Princeton University. (n.d.). [Link]

  • PHOSPHORUS PENTOXIDE EXTRA PURE. Loba Chemie. (n.d.). [Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. RSC Medicinal Chemistry. (2014). [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (n.d.). [Link]

  • Synthesis of α-acylamino-β-keto-esters and ATH DKR discrepancy. ResearchGate. (n.d.). [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry. (2022). [Link]

  • Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. The Journal of Organic Chemistry. (2010). [Link]

  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Scientific Reports. (2022). [Link]

  • 5-Iii) Sem 4 | PDF. Scribd. (n.d.). [Link]

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Troubleshooting & Optimization

Troubleshooting incomplete cyclodehydration in oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with oxazole ring formation, specifically focusing on the critical cyclodehydration step. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common experimental hurdles and optimize your synthetic outcomes.

Troubleshooting Guide: Incomplete Cyclodehydration

Incomplete cyclodehydration is a frequent obstacle in oxazole synthesis, particularly in classic methods like the Robinson-Gabriel synthesis. This issue typically manifests as low yields of the desired oxazole product and the persistent presence of the oxazoline intermediate or unreacted starting materials.

Question 1: My reaction has stalled, and I suspect the formation of an oxazoline intermediate. How can I confirm its presence?

Answer:

The accumulation of the oxazoline intermediate is the most direct evidence of incomplete cyclodehydration. This intermediate is often stable enough to be detected and characterized by standard analytical techniques.

Diagnostic Workflow:

  • Reaction Monitoring: Carefully monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A new spot or peak appearing and then failing to convert to the final product spot/peak is a strong indication of an intermediate.

  • Spectroscopic Analysis: If possible, isolate the suspected intermediate from the reaction mixture.

    • ¹H and ¹³C NMR Spectroscopy: The most definitive evidence for an oxazoline intermediate comes from NMR. Look for characteristic signals that differ from both your starting material and the final oxazole product.

      • ¹H NMR: Expect to see aliphatic protons in the 4.0-5.0 ppm range corresponding to the CH and CH₂ groups of the oxazoline ring.[1][2] The exact chemical shifts will depend on the substitution pattern.

      • ¹³C NMR: Look for characteristic peaks for the sp³-hybridized carbons of the oxazoline ring, typically in the 60-80 ppm range for the carbon adjacent to the oxygen and 40-60 ppm for the carbon adjacent to the nitrogen.[3][4]

    • Mass Spectrometry (MS): The mass spectrum of the intermediate will show a molecular ion peak corresponding to the hydrated precursor of the oxazole. The fragmentation pattern of oxazolines is also characteristic and can provide structural confirmation.[5][6][7]

  • FT-IR Spectroscopy: The presence of a hydroxyl (-OH) group stretch (around 3200-3600 cm⁻¹) and the absence of the fully conjugated oxazole system can also be indicative of the oxazoline intermediate.

Question 2: I've confirmed the presence of the oxazoline intermediate. What are the likely causes for the cyclodehydration to fail?

Answer:

Several factors can impede the final dehydration step. Understanding the root cause is crucial for selecting the appropriate corrective action.

Potential Causes:

  • Insufficiently Potent Dehydrating Agent: The choice of dehydrating agent is critical. Milder reagents may not be powerful enough to overcome the activation energy required for the elimination of water, especially with less reactive substrates.[8][9]

  • Substrate-Related Effects:

    • Electronic Effects: Electron-withdrawing groups on the precursor molecule can disfavor the formation of the carbocation-like transition state required for dehydration. Conversely, electron-donating groups can facilitate this step.[10]

    • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of the dehydrating agent or prevent the molecule from adopting the necessary conformation for elimination.

  • Inadequate Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to drive the dehydration to completion.

    • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

  • Acid-Labile Substrates or Products: Strong acidic conditions, while often effective for dehydration, can lead to decomposition of sensitive starting materials or the desired oxazole product, especially if it contains acid-sensitive functional groups.[11] This can be mistaken for a stalled reaction.

Question 3: How can I rationally select a more effective dehydrating agent for my specific synthesis?

Answer:

If your initial choice of dehydrating agent is ineffective, a systematic approach to selecting a more potent or suitable reagent is necessary. The table below summarizes common dehydrating agents and their typical applications and mechanisms.

Dehydrating AgentTypical Use Cases & MechanismStrengthsLimitations
Concentrated H₂SO₄ Robinson-Gabriel. Acts as a strong Brønsted acid, protonating the hydroxyl group to create a good leaving group (H₂O).Readily available, inexpensive, powerful.Harsh conditions, can cause charring and side reactions with sensitive substrates.[8][9]
Phosphorus Pentoxide (P₂O₅) Robinson-Gabriel. A powerful Lewis acid that coordinates to the hydroxyl group, facilitating its departure.[12][13][14][15][16]Very strong dehydrating agent, effective for stubborn substrates.Can be difficult to handle (hygroscopic), reactions can be heterogeneous and require high temperatures.
Phosphoryl Chloride (POCl₃) Robinson-Gabriel. Converts the hydroxyl group into a chlorophosphate ester, a better leaving group.Effective and commonly used.Can act as a chlorinating agent, potentially leading to side products.
Thionyl Chloride (SOCl₂) General cyclodehydration. Converts the hydroxyl group into a chlorosulfite ester, which decomposes to release SO₂ and HCl, driving the reaction forward.Forms gaseous byproducts, which can drive the reaction to completion.Can also act as a chlorinating agent.
Triflic Anhydride (Tf₂O) Modern Robinson-Gabriel modifications. Activates the hydroxyl group by forming a triflate ester, an excellent leaving group.[17][18][19]Extremely powerful activating agent, often effective when other methods fail.Expensive, can be overly reactive for some substrates.
Dess-Martin Periodinane (DMP) / Burgess Reagent Milder, modern methods. Used for substrates that are sensitive to strong acids. These reagents operate under neutral or mildly basic conditions.[20]High functional group tolerance, mild reaction conditions.Stoichiometric use of expensive reagents, can generate significant waste.

Experimental Protocol: Screening Dehydrating Agents

  • Small-Scale Parallel Reactions: Set up several small-scale reactions (e.g., 25-50 mg of starting material) in parallel.

  • Vary the Reagent: In each reaction, use a different dehydrating agent from the table above. Start with reagents that offer different mechanisms of action (e.g., a strong acid like H₂SO₄, a phosphorus-based reagent like P₂O₅, and a modern, milder reagent if applicable).

  • Standardize Conditions: Keep the solvent, temperature (initially), and stoichiometry consistent across all reactions.

  • Monitor and Analyze: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Identify the Best Candidate: Select the dehydrating agent that provides the highest conversion to the desired oxazole with the fewest byproducts for further optimization.

Frequently Asked Questions (FAQs)

Q1: My starting material is completely consumed, but my yield of the oxazole is still low, and I don't see a clear intermediate. What could be happening?

A1: This scenario often points to product decomposition or the formation of difficult-to-detect byproducts. Oxazole rings can be susceptible to cleavage under harsh reaction conditions, particularly strong acids.[11][21] Consider the following:

  • Product Instability: Your target oxazole may be degrading under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration.

  • Side Reactions: Nucleophilic attack on the formed oxazole can lead to ring-opening.[21] If your reaction mixture contains nucleophiles, they could be consuming your product.

  • Workup Issues: Your product might be unstable during the workup procedure. Ensure that any aqueous washes are neutral or slightly basic if your product is acid-sensitive.

Q2: Can I use microwave irradiation to promote the cyclodehydration step?

A2: Yes, microwave-assisted synthesis can be a very effective technique for driving reluctant cyclodehydration reactions to completion.[11] The rapid and efficient heating provided by microwaves can often overcome the activation energy barrier for dehydration in a much shorter timeframe than conventional heating. This can also help to minimize the formation of degradation products by reducing the overall reaction time.

Q3: I am performing a van Leusen oxazole synthesis, and the reaction is not going to completion. What are the key parameters to investigate?

A3: The van Leusen synthesis proceeds via an oxazoline intermediate, so incomplete reaction is a possibility here as well.[8][9][10][22] Key factors to consider are:

  • Base: The choice and stoichiometry of the base are critical for the deprotonation of the TosMIC reagent. If the reaction is sluggish, consider using a stronger base or ensuring that your current base is anhydrous and of high purity.

  • Solvent: The polarity of the solvent can influence the reaction rate.

  • Substrate Electronics: Aromatic aldehydes bearing electron-withdrawing groups tend to be more reactive in the van Leusen synthesis.[10] If your aldehyde is electron-rich, it may require more forcing conditions (higher temperature, longer reaction time).

Q4: What is the best way to purify my oxazole product?

A4: The purification method will depend on the physical properties of your oxazole.

  • Column Chromatography: This is the most common method for purifying oxazoles. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Crystallization: If your oxazole is a solid, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.

  • Distillation: For volatile liquid oxazoles, distillation under reduced pressure can be an effective purification technique.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting incomplete cyclodehydration in oxazole synthesis.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Diagnosis cluster_3 Solution Pathways cluster_4 Verification P Low Yield of Oxazole A1 Monitor Reaction by TLC/LC-MS P->A1 D1 Oxazoline Intermediate Detected? A1->D1 A2 Analyze Crude Reaction Mixture (NMR, MS) A2->D1 D2 Starting Material Unchanged? D1->D2 No S1 Incomplete Dehydration - Increase Temperature/Time - Change Dehydrating Agent - Use Microwave D1->S1 Yes D3 Decomposition/Byproducts? D2->D3 No S2 Low Reactivity - More Forcing Conditions - Stronger Dehydrating Agent - Check Reagent Purity D2->S2 Yes S3 Product/Substrate Instability - Milder Conditions (Temp, Reagents) - Shorter Reaction Time - Modify Workup D3->S3 Yes V Successful Synthesis of Oxazole S1->V S2->V S3->V

Caption: Troubleshooting workflow for incomplete cyclodehydration.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Why is phosphorous pentoxide a dehydrating agent? Chemistry Stack Exchange. Available at: [Link]

  • How does Triflic Acid undergo dehydration to form Triflic Anhydride? Aure Chemical. Available at: [Link]

  • Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. ResearchGate. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]

  • Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P‐Mediated Ring Closure. ResearchGate. Available at: [Link]

  • Solved synthesis problem (Robinson Annulation). YouTube. Available at: [Link]

  • Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. Available at: [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

  • Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of α-Trifluoromethylsulfonamido Furans. ACS Publications. Available at: [Link]

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  • Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry. PMC. Available at: [Link]

  • MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie. Available at: [Link]

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC. Available at: [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. Available at: [Link]

  • Trifluoromethanesulfonic anhydride. Wikipedia. Available at: [Link]

  • Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity. MDPI. Available at: [Link]

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Technical Support Center: Waste Management for 4-Methyl-2-(2-nitrophenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of chemical waste generated during the synthesis of 4-Methyl-2-(2-nitrophenyl)oxazole. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is intended for use by trained professionals in a controlled laboratory setting.

I. Understanding the Waste Profile

The synthesis of this compound, like many organic transformations, generates a variety of waste streams, each with a unique hazard profile. A typical synthesis may involve the reaction of a 2-nitrobenzoyl derivative with an amino ketone or a related multi-step pathway, utilizing various solvents, reagents, and workup procedures. The primary waste streams are categorized as follows:

  • Aqueous Waste: Generated during reaction quenching and liquid-liquid extractions. This stream is often acidic or basic and contains dissolved salts and water-soluble organic compounds.

  • Organic Solvent Waste: Includes reaction solvents and extraction solvents. This waste is typically flammable and may contain hazardous solutes, including unreacted starting materials, byproducts, and traces of the final product.

  • Solid Waste: Consists of contaminated consumables such as silica gel, drying agents (e.g., sodium sulfate), filter paper, and personal protective equipment (PPE).

  • Unreacted Starting Materials: Concentrated or pure forms of hazardous reagents that require deactivation or special disposal.

The following table summarizes the potential composition and hazards of each waste stream.

Waste StreamPotential CompositionPrimary Hazards
Aqueous Waste Water, inorganic acids (e.g., HCl), inorganic bases (e.g., NaOH, NaHCO₃), inorganic salts (e.g., NaCl), trace organic compounds.Corrosivity (high or low pH), potential toxicity from dissolved organics.
Organic Waste Halogenated solvents (e.g., Dichloromethane), non-halogenated solvents (e.g., Toluene, Ethyl Acetate, Methanol), unreacted 2-nitrobenzaldehyde, byproducts.Flammability, Toxicity, Irritancy. 2-Nitrobenzaldehyde is harmful if swallowed and causes skin and eye irritation[1][2][3][4][5]. Organic solvents can be carcinogenic, neurotoxic, or reproductive hazards[6].
Solid Waste Silica gel, filter aids, drying agents (e.g., MgSO₄, Na₂SO₄), contaminated gloves, paper towels.Adsorbed toxic and flammable chemicals.
Product Residue This compound, purification side-fractions.The toxicological properties of the final product may not be fully characterized; handle with care. Oxazole derivatives can be flammable and cause burns[7].

II. Waste Segregation and Disposal Workflow

Proper segregation at the point of generation is the cornerstone of safe laboratory waste management. The following diagram outlines the decision-making process for handling waste from this synthesis.

WasteDisposalWorkflow cluster_streams Waste Streams cluster_disposal Disposal Containers reaction Reaction Mixture (Post-Synthesis) workup Aqueous Workup (Quenching & Extraction) reaction->workup Process separator workup->separator solid_waste Contaminated Solids (Filter paper, Drying agents) workup->solid_waste Filtration/ Drying organic_waste Organic Layer (Solvents, Product, Reagents) separator->organic_waste Separate aqueous_waste Aqueous Layer (Salts, Acid/Base) separator->aqueous_waste Separate non_halogenated Non-Halogenated Organic Waste organic_waste->non_halogenated If Non-Halogenated halogenated Halogenated Organic Waste organic_waste->halogenated If Halogenated aqueous_container Aqueous Hazardous Waste (Neutral pH) aqueous_waste->aqueous_container Neutralize & Dispose solid_container Contaminated Solid Waste solid_waste->solid_container Collect

Caption: Waste Segregation Workflow for Oxazole Synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical hazards I should be aware of in the waste?

A1: The primary hazards stem from two sources: the starting materials and the solvents. 2-Nitrobenzaldehyde is classified as an acute oral toxicant and a skin, eye, and respiratory irritant[1][4][5]. Accidental ingestion can be harmful[3]. Organic solvents are often flammable and may have long-term health effects[6]. Always handle waste inside a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves and safety goggles.

Q2: How do I properly segregate organic solvent waste?

A2: Segregation is based on the presence of halogens (F, Cl, Br, I).

  • Halogenated Waste: For solvents like dichloromethane (DCM) or chloroform.

  • Non-Halogenated Waste: For solvents like ethyl acetate, hexanes, toluene, methanol, and ethanol.

This separation is crucial because disposal methods and costs differ significantly. Halogenated waste disposal is typically more expensive[8]. Never mix these two streams. All liquid waste containers must be kept tightly closed except when adding waste[6][9][10].

Q3: Can I pour the aqueous waste down the drain after the experiment?

A3: No. Laboratory-generated aqueous waste must never be disposed of down the drain without explicit permission from your institution's Environmental Health & Safety (EH&S) office[9][11]. The aqueous layer from your workup will contain dissolved organic compounds and potentially unreacted hazardous materials, making it a hazardous waste stream. It must be collected in a designated aqueous hazardous waste container.

Q4: How should I dispose of contaminated solid materials?

A4: All solids that have come into contact with chemicals, including filter paper, silica gel from chromatography, and used gloves, must be disposed of as solid hazardous waste. Collect these materials in a clearly labeled, sealed plastic bag or a designated solid waste container within a fume hood to allow any volatile solvents to evaporate safely before final sealing and disposal[9].

IV. Troubleshooting and Protocols

Problem 1: My aqueous waste is highly acidic (or basic). How do I handle it?

Cause: The use of strong acids or bases during the reaction or workup leads to a corrosive aqueous waste stream. Disposal of highly acidic or basic waste is often prohibited without neutralization.

Solution: Step-by-Step Neutralization Protocol

Causality: Neutralization is a reaction between an acid and a base to form salt and water, bringing the pH closer to neutral (6-8)[12][13]. This process can be exothermic, especially with concentrated waste, requiring slow, controlled addition of the neutralizing agent in a cooling bath to prevent boiling and splashing.

Protocol:

  • Preparation: Place the container of acidic or basic aqueous waste in a secondary containment tray within a chemical fume hood. Use an ice-water bath to cool the container.

  • Select Neutralizing Agent:

    • For acidic waste , use a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, ~1 M). Sodium bicarbonate is often preferred as it is less corrosive and the effervescence (CO₂ release) provides a visual indicator of the reaction progress.

    • For basic waste , use a weak acid like citric acid or a dilute solution of hydrochloric acid (HCl, ~1 M).

  • Slow Addition: With constant stirring (using a magnetic stir bar), slowly add the neutralizing agent portion-wise. For sodium bicarbonate, add small spatula-tips at a time to control the foaming. For liquid neutralizers, add dropwise via an addition funnel.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Completion: Continue adding the neutralizing agent until the pH is between 6 and 8.

  • Disposal: Once neutralized, cap the container, label it as "Neutralized Aqueous Hazardous Waste," list the chemical contents, and process it for collection by your institution's EH&S department.

Problem 2: I have a significant amount of unreacted 2-nitrobenzaldehyde left over. Can I just add it to the organic waste?

Cause: The reaction did not go to completion, or excess reagent was used. While it will end up in the waste, a large, concentrated amount of a reactive chemical poses a higher risk.

Solution: Quenching and Dilution

Causality: Aldehydes can be reactive. While 2-nitrobenzaldehyde is relatively stable, quenching any highly reactive unreacted starting materials is good practice. Diluting a concentrated hazardous material within the larger solvent waste stream reduces its overall concentration and associated risks.

Protocol:

  • If the unreacted material is in a concentrated solution, ensure it is diluted with the bulk organic solvent waste from the reaction. Do not create a separate, highly concentrated waste stream unless absolutely necessary.

  • Ensure the organic waste container is appropriate for the solvent used (e.g., a glass or polyethylene container for most organic solvents) and is properly labeled with all components, including "2-nitrobenzaldehyde"[10].

  • The total volume of hazardous waste in a satellite accumulation area must not exceed 55 gallons[14].

  • Always report the presence of significant quantities of unreacted, hazardous starting materials on the waste label to inform waste management personnel of the container's contents.

Problem 3: How do I dispose of the product, this compound, if it's impure or I no longer need it?

Cause: Off-spec material from synthesis, degradation over time, or surplus from research activities.

Solution: Treat as Solid or Organic Hazardous Waste

Causality: The full toxicological profile of a novel or synthesized compound is often unknown. Therefore, it must be treated as hazardous. The physical state of the compound dictates its disposal route.

Protocol:

  • Solid Form: If the compound is a stable solid, it should be placed in a sealed, clearly labeled container and disposed of as solid chemical waste. The label must include the full chemical name and structure.

  • Solution Form: If the compound is dissolved in a solvent, it should be added to the appropriate (halogenated or non-halogenated) organic solvent waste stream. Ensure the compound is listed as a component on the waste container's label.

  • Never dispose of synthesized chemicals in the regular trash or down the drain[15].

V. References

  • Mahdavi, M., et al. (2017). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Hazardous Waste Experts. (2021). How Do You Dispose of Organic Solvents? Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Available at: [Link]

  • ResearchGate. (2016). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • ResearchGate. (2013). Organic solvents disposal strategies? Available at: [Link]

  • ACS Omega. (2023). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. Available at: [Link]

  • Wastech. (n.d.). Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. Available at: [Link]

  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 2-amino acetophenone. Available at: [Link]

  • ACTenviro. (2023). Organic Solvent Disposal: Best Practices for Overall Safety. Available at: [Link]

  • MDPI. (n.d.). Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Journal of Biomolecular Structure and Dynamics. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • CSIR-IIP. (n.d.). To Improve Sustainability within CSIR-IIP Campus – Solvent and Solid Waste Management. Available at: [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. Available at: [Link]

  • Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. Available at: [Link]

  • Loba Chemie. (2015). 2-NITROBENZALDEHYDE AR MSDS. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Available at: [Link]

  • Water Technology Experts. (2019). Neutralization in wastewater treatment and waste stabilization. Available at: [Link]

  • Google Patents. (n.d.). CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole. Available at:

  • CUTM Courseware. (n.d.). Oxazole.pdf. Available at: [Link]

  • ChemBK. (2024). 2-AMINO-1-PHENYLETHANONE. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Nitrophenyl Oxazoles: Robinson-Gabriel vs. Van Leusen

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the oxazole ring is a privileged scaffold, frequently appearing in pharmacologically active compounds. The introduction of a nitrophenyl substituent to this heterocycle can significantly modulate its biological activity, making the efficient synthesis of nitrophenyl oxazoles a critical endeavor. Two prominent name reactions have historically been employed for oxazole synthesis: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. This guide provides an in-depth comparative analysis of these two methods for the preparation of nitrophenyl oxazoles, supported by mechanistic insights, experimental protocols, and performance data to inform your synthetic strategy.

The Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole nucleus, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow oxazole-containing molecules to bind to a wide array of biological targets, including enzymes and receptors.[2] This has led to the development of numerous oxazole-based drugs with a broad spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1] The nitrophenyl group, a potent electron-withdrawing moiety, is often incorporated into drug candidates to enhance potency, modulate metabolic stability, or fine-tune pharmacokinetic properties.

The Robinson-Gabriel Synthesis: A Classic Approach to Oxazole Formation

The Robinson-Gabriel synthesis, a venerable method dating back to the early 20th century, constructs the oxazole ring through the cyclodehydration of a 2-acylamino-ketone precursor.[3][4] This reaction is typically promoted by strong acids or dehydrating agents, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅).[5]

Unraveling the Mechanism

The reaction proceeds through a well-established acid-catalyzed mechanism. The carbonyl oxygen of the ketone is first protonated, enhancing its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the acidic conditions and often elevated temperatures, leads to the formation of the aromatic oxazole ring.

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Product 2-Acylamino-ketone 2-Acylamino-ketone Protonated_Ketone Protonated Ketone 2-Acylamino-ketone->Protonated_Ketone + H⁺ Cyclic_Intermediate Cyclic Intermediate Protonated_Ketone->Cyclic_Intermediate Intramolecular Cyclization Oxazole Oxazole Cyclic_Intermediate->Oxazole - H₂O (Dehydration)

Caption: Mechanism of the Robinson-Gabriel Oxazole Synthesis.

Field-Proven Insights and Causality in Experimental Choices

The choice of cyclodehydrating agent is paramount in the Robinson-Gabriel synthesis and is often dictated by the substrate's reactivity and the desired reaction conditions.

  • Concentrated Sulfuric Acid: A strong and effective dehydrating agent, often used for less reactive substrates. However, its harshness can lead to side reactions and may not be suitable for sensitive functional groups.[6]

  • Polyphosphoric Acid (PPA): A milder alternative to sulfuric acid, PPA can serve as both a catalyst and a solvent.[7] Its high viscosity requires elevated temperatures for efficient stirring.[8]

  • Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent, often used in conjunction with a high-boiling solvent.

The strongly electron-withdrawing nature of the nitrophenyl group can deactivate the carbonyl group of the 2-acylamino-ketone, making the intramolecular cyclization step more challenging. This often necessitates the use of more forceful dehydrating agents and higher reaction temperatures to drive the reaction to completion.

The Van Leusen Oxazole Synthesis: A Milder and More Versatile Alternative

The Van Leusen oxazole synthesis, developed in 1972, offers a more contemporary and often milder approach to oxazole formation.[9] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[9]

Delving into the Mechanism

The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a base, typically potassium carbonate (K₂CO₃). The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an alkoxide intermediate. This is followed by an intramolecular cyclization to form a 5-membered oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization to the oxazole ring.

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde Alkoxide_Intermediate Alkoxide Intermediate Aldehyde->Alkoxide_Intermediate TosMIC TosMIC TosMIC_Anion TosMIC Anion TosMIC->TosMIC_Anion + Base TosMIC_Anion->Alkoxide_Intermediate Nucleophilic Attack Oxazoline_Intermediate Oxazoline Intermediate Alkoxide_Intermediate->Oxazoline_Intermediate Intramolecular Cyclization Oxazole Oxazole Oxazoline_Intermediate->Oxazole - Toluenesulfinic Acid (Elimination)

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Field-Proven Insights and Causality in Experimental Choices

The Van Leusen synthesis is renowned for its operational simplicity and tolerance of a wide range of functional groups, owing to its milder reaction conditions.

  • Base Selection: Potassium carbonate is a commonly used and effective base for this transformation. Stronger bases can also be employed, but K₂CO₃ often provides a good balance of reactivity and selectivity.

  • Solvent Choice: Protic solvents like methanol or ethanol are typically used and can participate in the reaction mechanism.

  • Substrate Scope: A key advantage of the Van Leusen synthesis is its broad substrate scope. Notably, aromatic aldehydes bearing electron-withdrawing groups, such as the nitro group, have been reported to exhibit enhanced reactivity in this synthesis.[10] This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack by the TosMIC anion.

Head-to-Head Comparison: Robinson-Gabriel vs. Van Leusen for Nitrophenyl Oxazoles

FeatureRobinson-Gabriel SynthesisVan Leusen Synthesis
Starting Materials 2-Acylamino-ketoneAldehyde, Tosylmethyl isocyanide (TosMIC)
Key Reagents Strong acid/dehydrating agent (e.g., H₂SO₄, PPA)Base (e.g., K₂CO₃)
Reaction Conditions Often harsh (high temperatures)Generally mild to moderate temperatures
Substrate Scope Good, but can be limited by harsh conditionsBroad, good functional group tolerance
Effect of Nitro Group Deactivates the ketone, may require harsher conditionsActivates the aldehyde, enhances reactivity
Typical Yields Moderate to good (e.g., ~72% for a representative oxazole)[6]Good to excellent (e.g., 75% for a nitrophenyl oxazole)[11]
Advantages Utilizes readily available starting materials, well-established methodMilder conditions, broad functional group tolerance, enhanced reactivity with electron-withdrawing groups
Disadvantages Harsh conditions can lead to side reactions and limit functional group compatibilityRequires the use of the specialized reagent TosMIC

Experimental Protocols: A Self-Validating System

To provide a practical perspective, the following are detailed, step-by-step methodologies for the synthesis of a representative nitrophenyl oxazole using each method.

Protocol 1: Robinson-Gabriel Synthesis of 2-Phenyl-5-(4-nitrophenyl)oxazole (Representative Protocol)

This protocol is based on a well-established procedure for the Robinson-Gabriel cyclization of a 2-acylamino-ketone.[6]

Step 1: Synthesis of the 2-Acylamino-ketone Precursor

The synthesis of the 2-acylamino-ketone precursor, N-(1-(4-nitrophenyl)-2-oxo-2-phenylethyl)benzamide, can be achieved through the acylation of 2-amino-1-(4-nitrophenyl)ethan-1-one with benzoyl chloride.

Step 2: Cyclodehydration to the Oxazole

  • To the crude N-(1-(4-nitrophenyl)-2-oxo-2-phenylethyl)benzamide (1.0 eq), add concentrated sulfuric acid (10 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-5-(4-nitrophenyl)oxazole.

Expected Outcome: Based on similar Robinson-Gabriel cyclizations, a yield in the range of 70-80% can be anticipated.

Protocol 2: Van Leusen Synthesis of 5-(4-Nitrophenyl)oxazole

This protocol is adapted from a reported synthesis of a nitrophenyl oxazole derivative.[11]

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol (20 mL/mmol of aldehyde), add potassium carbonate (1.5 eq) in one portion at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-(4-nitrophenyl)oxazole.

Expected Outcome: A yield of approximately 75% has been reported for a similar synthesis.[11]

Comparative Workflow Diagram

Comparative_Workflow cluster_RG Robinson-Gabriel Synthesis cluster_VL Van Leusen Synthesis RG_Start 2-Acylamino-ketone (Nitrophenyl-substituted) RG_Step1 Add Concentrated H₂SO₄ Heat to 60°C RG_Start->RG_Step1 RG_Step2 Workup: Ice Quench, Neutralization, Extraction RG_Step1->RG_Step2 RG_Step3 Purification: Column Chromatography RG_Step2->RG_Step3 RG_Product Nitrophenyl Oxazole RG_Step3->RG_Product VL_Start 4-Nitrobenzaldehyde + TosMIC VL_Step1 Add K₂CO₃ in Methanol Reflux VL_Start->VL_Step1 VL_Step2 Workup: Solvent Removal, Extraction VL_Step1->VL_Step2 VL_Step3 Purification: Column Chromatography VL_Step2->VL_Step3 VL_Product Nitrophenyl Oxazole VL_Step3->VL_Product

Caption: A side-by-side comparison of the experimental workflows for the Robinson-Gabriel and Van Leusen syntheses of nitrophenyl oxazoles.

Conclusion and Recommendations

Both the Robinson-Gabriel and Van Leusen syntheses are viable methods for the preparation of nitrophenyl oxazoles. However, a careful consideration of their respective advantages and disadvantages is crucial for selecting the optimal synthetic route.

  • The Robinson-Gabriel synthesis , while a classic and powerful method, often requires harsh acidic conditions and elevated temperatures. The electron-withdrawing nature of the nitrophenyl group can further necessitate more forcing conditions, potentially limiting its compatibility with sensitive functional groups.

  • The Van Leusen synthesis emerges as a more favorable choice for the synthesis of nitrophenyl oxazoles. Its milder reaction conditions, operational simplicity, and broad functional group tolerance make it a more versatile and often higher-yielding alternative. Crucially, the electron-withdrawing nitro group on the starting aldehyde enhances the reactivity of the substrate, a significant advantage over the deactivating effect observed in the Robinson-Gabriel synthesis.

For researchers and drug development professionals seeking an efficient, reliable, and functional group-tolerant method for the synthesis of nitrophenyl oxazoles, the Van Leusen synthesis is the recommended approach. Its proven efficacy with electron-deficient aromatic aldehydes makes it particularly well-suited for the construction of this important class of compounds.

References

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pasha, F. A., & Sureshbabu, V. V. (2012). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Iranian Journal of Pharmaceutical Research, 11(4), 1145–1154. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2007). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 48(39), 6893–6896. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Wang, Z., He, C., & Yu, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenethylbenzamide. Retrieved from [Link]

  • Xu, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-664.
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). Retrieved from [Link]

  • Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Beilstein Journals. (2019). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid via a one-pot oxazole synthesis/Suzuki–Miyaura coupling sequence. Beilstein Journal of Organic Chemistry, 15, 2436-2443. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson-Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). van Leusen oxazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, August 2). Van Leusen reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7. Retrieved from [Link]

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A Researcher's Comparative Guide to Off-Target Effects of Nitrophenyl-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the inclusion of a nitrophenyl group in a heterocyclic compound is a double-edged sword. This functional group is a cornerstone of the pharmacophore for numerous successful drugs, yet it is also a well-known structural alert, portending potential off-target toxicities. Understanding the "why" and "how" of these off-target effects is not merely an academic exercise; it is a critical step in de-risking drug candidates and designing safer, more effective therapeutics.

This guide provides an in-depth comparison of the off-target profiles of three distinct nitrophenyl-containing heterocyclic drugs: Nifedipine, Nilutamide, and Metronidazole. We will explore the underlying biochemical mechanisms of their off-target activities and provide detailed, field-proven experimental protocols for their assessment.

The Mechanistic Underpinnings of Off-Target Effects

The off-target liability of nitrophenyl-containing compounds is primarily rooted in the chemistry of the nitro group itself. Under the reductive conditions found within cells, the nitro group (Ar-NO₂) can undergo a one- or two-electron reduction, a process often catalyzed by flavoenzymes like NADPH-cytochrome P450 reductases[1][2]. This bioactivation creates a cascade of reactive intermediates responsible for many of the observed toxicities.

  • Reductive Activation and Reactive Species: The initial one-electron reduction forms a nitro anion radical (Ar-NO₂•⁻). In the presence of oxygen, this radical can participate in redox cycling, transferring its electron to O₂ to create a superoxide anion (O₂•⁻) and regenerating the parent compound[2]. This futile cycle generates significant oxidative stress. Further reduction of the nitro group can produce highly reactive nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species[2].

  • Covalent Modification: These electrophilic intermediates are capable of forming covalent adducts with cellular nucleophiles, most notably the thiol groups on cysteine residues within proteins and glutathione (GSH)[3][4]. This irreversible modification can alter protein function, leading to enzyme inhibition, disruption of signaling pathways, and eliciting an immune response.

This cascade is a central mechanism of toxicity and a key focus for predictive safety assessment.

cluster_0 Cellular Reductive Environment cluster_1 Off-Target Effects Parent Parent Drug (Ar-NO₂) Radical Nitro Anion Radical (Ar-NO₂•⁻) Parent->Radical e⁻ Reduction (e.g., CYP Reductase) Radical->Parent O₂ (Redox Cycling) Intermediates Reactive Intermediates (Ar-NO, Ar-NHOH) Radical->Intermediates Further Reduction ROS Oxidative Stress (ROS Generation) Radical->ROS Adducts Covalent Adducts (Protein, GSH) Intermediates->Adducts Toxicity Cellular Toxicity (Enzyme Dysfunction, etc.) ROS->Toxicity Adducts->Toxicity

Figure 1. General mechanism of nitroaromatic compound bioactivation.

Comparative Analysis of Representative Drugs

To illustrate the diverse off-target profiles, we compare three drugs from different heterocyclic classes. Their on-target and off-target activities highlight the importance of broad, early-stage safety screening.

Parameter Nifedipine Nilutamide Metronidazole
Heterocycle Class DihydropyridineImidazolidinedione (Hydantoin)Nitroimidazole
Primary Target & Use L-type Ca²⁺ Channel Blocker (Antihypertensive)[5]Androgen Receptor Antagonist (Prostate Cancer)[6][7]DNA (Antimicrobial via reductive activation in anaerobes)[8]
On-Target Potency IC₅₀ ≈ 0.2 µM (Ca²⁺ channels)[5]Competitive Antagonist[7]Prodrug activated by microbial nitroreductases[8]
Off-Target: CYP Inhibition CYP3A4: IC₅₀ = 7.8 µM[9]CYP1A2: Competitive inhibitor[10]Inhibits CYP1A2, CYP2C9, CYP3A4 in vitro (Specific IC₅₀ values not consistently reported)[6][11][12]Not a clinically significant CYP3A4/5 inhibitor in humans, despite some in vitro reports[13][14]
Off-Target: hERG Channel Blocks Kv channels (IC₅₀ = 37.5 µM for Kv2.1)[15]Not a commonly reported liabilityNot a commonly reported liability
Off-Target: Reactive Metabolites Metabolized by CYP3A to an oxidized, less reactive pyridine derivative[16][17]Associated with interstitial pneumonitis (1-2% of patients), mechanism unclear but may involve reactive metabolites in lung tissue[6][18][19]Yes, bioactivation to nitroso and hydroxylamine intermediates leads to oxidative stress and adduct formation[2][3]

Expert Insights: This comparison reveals critical nuances. Nifedipine's off-target CYP3A4 inhibition is relatively weak compared to its on-target potency, but it's significant enough to cause drug-drug interactions[9]. Nilutamide's inhibition of multiple CYP isoforms presents a broader risk for drug interactions[6][20]. Its association with pneumonitis, a severe organ-specific toxicity, underscores that off-target effects are not limited to enzyme or receptor interactions[18][19]. Metronidazole's case is particularly instructive; its primary mechanism is the generation of reactive species, but this is selective for anaerobic microbes. In human host cells, this same mechanism can become an off-target liability, causing oxidative stress[3][21]. The conflicting data on its CYP inhibition highlights the importance of using human-relevant in vivo or clinical data to confirm in vitro findings[13].

Experimental Workflows for Off-Target Profiling

A robust assessment of off-target liability requires a multi-pronged approach. The following workflows represent a logical, tiered strategy for identifying and characterizing the key off-target effects of nitrophenyl-containing heterocyclic compounds.

Start Test Compound (Nitrophenyl Heterocycle) CYP Tier 1: CYP450 Inhibition Assay (Direct & Time-Dependent) Start->CYP hERG Tier 1: hERG Safety Assay (Automated Patch-Clamp) Start->hERG Decision1 Significant Inhibition? CYP->Decision1 Decision2 hERG Block? hERG->Decision2 GSH Tier 2: Reactive Metabolite Trapping (GSH Adduct Formation) Decision3 Adducts Detected? GSH->Decision3 Decision1->GSH No Ki Follow-up: Determine Ki & Mechanism Decision1->Ki Yes Decision2->GSH No Manual Follow-up: Manual Patch-Clamp Confirmation Decision2->Manual Yes Structure Follow-up: Structural Elucidation of Adducts Decision3->Structure Yes Risk Comprehensive Risk Assessment Decision3->Risk No Ki->GSH Manual->GSH Structure->Risk

Figure 2. Tiered workflow for assessing off-target effects.

Cytochrome P450 (CYP) Inhibition Assay

Causality: CYP enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes by one drug can dangerously elevate the plasma concentration of a co-administered drug, leading to toxicity. This assay is a foundational screen to predict potential drug-drug interactions[22]. We use human liver microsomes as they contain a full complement of relevant CYP enzymes, providing a more physiologically relevant system than single recombinant enzymes.

Protocol:

  • Preparation: A stock solution of the test compound is prepared in DMSO. Human liver microsomes (HLMs) are thawed on ice and diluted in potassium phosphate buffer (pH 7.4). A panel of specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4) and a positive control inhibitor for each isoform are also prepared[15][22].

  • Incubation: In a 96-well plate, the test compound (at multiple concentrations, e.g., 0.1 to 100 µM) is pre-incubated with HLMs and buffer at 37°C for 5-10 minutes to allow for potential time-dependent inhibition.

  • Reaction Initiation: The reaction is initiated by adding a pre-warmed mixture of the specific probe substrate and an NADPH-regenerating system (to fuel the enzymatic reaction).

  • Reaction Termination: After a short incubation period (e.g., 10 minutes), the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.

  • Analysis: The plate is centrifuged to pellet the protein. The supernatant is then transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: The amount of metabolite formed from the probe substrate is measured. The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control (DMSO). An IC₅₀ value (the concentration that causes 50% inhibition) is then determined by fitting the data to a dose-response curve[22].

hERG Safety Assay (Automated Patch-Clamp)

Causality: The hERG potassium channel is critical for cardiac repolarization. Drug-induced blockage of this channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia called Torsades de Pointes (TdP). This assay is a regulatory requirement and a critical safety screen for cardiotoxicity.

Protocol:

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured to an appropriate density.

  • Assay Preparation: On the day of the experiment, cells are harvested and placed in suspension in an extracellular solution. The test compound is prepared at various concentrations. An automated patch-clamp system (e.g., QPatch) is primed with intracellular and extracellular solutions.

  • Cell Positioning & Sealing: The cell suspension is automatically pipetted onto the system's plate, where a single cell is positioned over a micro-aperture. A high-resistance "giga-seal" is formed between the cell membrane and the plate.

  • Whole-Cell Configuration: The cell membrane patch under the aperture is ruptured, allowing electrical access to the inside of the cell (whole-cell configuration).

  • Data Acquisition: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A stable baseline current is recorded in the presence of vehicle (e.g., 0.1% DMSO).

  • Compound Application: The test compound is applied sequentially at increasing concentrations. The hERG current is recorded after a sufficient incubation time at each concentration. A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Analysis: The peak tail current is measured at each concentration. The percentage of inhibition relative to the baseline vehicle control is calculated, and an IC₅₀ value is determined from the concentration-response curve.

Glutathione (GSH) Trapping Assay for Reactive Metabolites

Causality: The formation of reactive electrophilic metabolites is a major cause of idiosyncratic drug toxicity. These reactive species are often too short-lived to be detected directly. This assay uses glutathione (GSH), the most abundant intracellular nucleophile, to "trap" these reactive species, forming a stable GSH-adduct that can be detected by mass spectrometry[4]. A positive result is a strong indicator of a potential liability for toxicity.

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the test compound (e.g., 50 µM), human liver microsomes (e.g., 1 mg/mL), and a high concentration of glutathione (e.g., 1 mM) in phosphate buffer. Often, a 1:1 mixture of normal GSH and a stable isotope-labeled version (e.g., ¹³C₂,¹⁵N-Gly-GSH) is used. The isotopic doublet pattern this creates in the mass spectrum provides an unmistakable signature for GSH-adducts, increasing confidence in the results.

  • Control Incubations: Prepare parallel incubations: one without the NADPH-regenerating system (negative control to see non-enzymatic reactions) and one with a known reactive metabolite former like ticlopidine (positive control).

  • Reaction Initiation: Start the reaction by adding the NADPH-regenerating system and incubate at 37°C for a set time (e.g., 60 minutes).

  • Sample Quenching & Processing: Stop the reaction by adding cold acetonitrile. Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution LC-MS/MS. The instrument is programmed to look for the characteristic mass of potential GSH adducts (mass of parent compound + mass of GSH) and, if stable isotopes are used, the corresponding isotopic partner.

  • Data Interpretation: The presence of a peak corresponding to the predicted mass of a GSH adduct, which is absent in the minus-NADPH control, confirms the formation of a reactive metabolite. The isotopic doublet pattern provides definitive confirmation. Further MS/MS fragmentation can be used to elucidate the structure of the adduct.

Signaling Pathway Spotlight: Bioactivation and the Nrf2 Antioxidant Response

The formation of electrophilic metabolites by nitrophenyl compounds directly engages one of the cell's primary defense mechanisms: the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the antioxidant response.

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor, Keap1, which targets it for degradation. However, electrophiles (such as the nitroso intermediates from nitrophenyl compounds) can covalently modify specific cysteine sensors on Keap1[23][24]. This modification changes Keap1's conformation, preventing it from binding to Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes, upregulating the expression of antioxidant enzymes (e.g., heme oxygenase-1, glutamate-cysteine ligase), which work to neutralize the oxidative stress[25][26][27].

cluster_0 Cytoplasm cluster_1 Nucleus Drug Ar-NO₂ Electrophile Electrophilic Metabolite (Ar-NO) Drug->Electrophile Bioactivation Keap1_mod Keap1 (Modified) Electrophile->Keap1_mod Covalent Modification Keap1_Nrf2 Keap1-Nrf2 Complex Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_free Nrf2 (Stabilized) Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Upregulation of Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes

Figure 3. Activation of the Nrf2 antioxidant pathway by electrophiles.

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A Predictive Guide to the Reactivity of 4-Methyl-2-(2-nitrophenyl)oxazole: A Computational DFT Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the ability to predict the chemical reactivity of novel molecular entities is paramount. This guide provides a comprehensive, in-depth analysis of how computational Density Functional Theory (DFT) studies can be leveraged to predict the reactivity of 4-Methyl-2-(2-nitrophenyl)oxazole, a heterocyclic compound with potential pharmacological significance. As a senior application scientist, this document moves beyond a mere procedural outline, delving into the causal reasoning behind methodological choices and establishing a framework for self-validating computational experiments.

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its derivatives are known to engage with biological targets through a variety of non-covalent interactions.[1] Understanding the reactivity of a specific derivative, such as this compound, is crucial for predicting its metabolic fate, potential toxicity, and interaction with biological macromolecules. This guide will compare the predictive power of DFT with other computational approaches and outline a path toward experimental validation.

The Power of Predictive Computational Chemistry

Before delving into the specifics of this compound, it is essential to understand the theoretical underpinnings of our primary predictive tool: Density Functional Theory. DFT has emerged as a powerful and cost-effective method for calculating the electronic structure of molecules, offering a balance between computational expense and accuracy.[2] It allows us to move beyond qualitative predictions and obtain quantitative data on a molecule's propensity to engage in chemical reactions.[3]

Conceptual DFT: A Framework for Understanding Reactivity

At the heart of our analysis lies Conceptual DFT, a branch of DFT that provides a rigorous mathematical framework for chemical concepts such as electronegativity and chemical hardness.[4][5][6] By analyzing the response of a molecule's energy to a change in its number of electrons, we can derive a set of "reactivity descriptors" that provide a detailed picture of its chemical behavior.[6][7]

Frontier Molecular Orbital (FMO) Theory: The Key to Reactivity

A complementary and highly intuitive approach is Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui.[8][9] This theory posits that the reactivity of a molecule is primarily governed by the interactions of its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO).[8][10][11] The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity).[10][12] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's overall reactivity and kinetic stability.[13] A smaller gap generally implies higher reactivity.[13]

A Comparative Look at Reactivity Prediction Methods

While this guide focuses on DFT, it is important to acknowledge other computational methods for predicting reactivity.

MethodPrinciplesAdvantagesLimitations
Density Functional Theory (DFT) Based on the electron density of a system. Utilizes reactivity descriptors from Conceptual DFT and FMO theory.Good balance of accuracy and computational cost. Provides quantitative reactivity indices.Accuracy is dependent on the choice of functional. Can be computationally demanding for very large systems.[14]
Ab initio methods (e.g., Hartree-Fock, Møller-Plesset) Solves the Schrödinger equation without empirical parameters.High accuracy, considered the "gold standard".Very computationally expensive, often limited to small molecules.
Semi-empirical methods (e.g., AM1, PM3) Uses a simplified form of the Schrödinger equation with parameters from experimental data.Very fast, suitable for large molecules and high-throughput screening.Lower accuracy than DFT or ab initio methods.
Machine Learning Approaches Utilizes algorithms trained on large datasets of chemical reactions and molecular properties.[15]Can be very fast for predictions once a model is trained. Can uncover complex structure-reactivity relationships.[15]Requires large, high-quality datasets for training. Predictions are only as good as the data they are trained on.

For our target molecule, this compound, DFT provides the optimal balance of accuracy and feasibility, allowing for a detailed exploration of its electronic properties and reactivity.

Predicting the Reactivity of this compound: A Step-by-Step DFT Workflow

The following section outlines a detailed, self-validating protocol for a computational DFT study to predict the reactivity of this compound.

Part 1: Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Construct the initial molecular structure: Build the this compound molecule using a molecular modeling software such as Avogadro or GaussView.[2][16]

  • Select the level of theory: Choose a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311G++(d,p) basis set.[13] The choice of functional is crucial as it directly impacts the accuracy of the results.[14]

  • Perform geometry optimization: Run a geometry optimization calculation to find the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stable structure is reached.

  • Verify the optimized structure: Perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Part 2: Calculation of Global Reactivity Descriptors

Once the optimized geometry is obtained, we can calculate the global reactivity descriptors, which provide an overall picture of the molecule's reactivity.

Protocol:

  • Extract HOMO and LUMO energies: From the output of the DFT calculation, obtain the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

  • Calculate the HOMO-LUMO gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap suggests higher reactivity.[13]

  • Calculate global reactivity descriptors: Using the HOMO and LUMO energies, the following descriptors can be calculated:[17][18]

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Electronegativity (χ): χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2[4]

    • Chemical Hardness (η): η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2[17]

    • Global Softness (S): S = 1 / η ≈ 2 / (ELUMO - EHOMO)

    • Electrophilicity Index (ω): ω = χ² / (2η) ≈ (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO))

These calculated values provide a quantitative measure of the molecule's stability and reactivity.[18]

Part 3: Identification of Local Reactivity Sites using Fukui Functions

While global descriptors give an overall picture, Fukui functions allow us to pinpoint the specific atoms within the molecule that are most susceptible to attack.[19][20] The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes.[19]

Protocol:

  • Perform single-point energy calculations: Using the optimized geometry of the neutral molecule (N electrons), perform single-point energy calculations for the cationic (N-1 electrons) and anionic (N+1 electrons) species.

  • Calculate condensed Fukui functions: The Fukui functions can be condensed to individual atomic sites to predict the most likely locations for different types of reactions:[20][21]

    • For nucleophilic attack (attack by an electron-rich species): f+(r) = ρN+1(r) - ρN(r). The atom with the highest value of f+ is the most likely site for nucleophilic attack.

    • For electrophilic attack (attack by an electron-poor species): f-(r) = ρN(r) - ρN-1(r). The atom with the highest value of f- is the most susceptible to electrophilic attack.

    • For radical attack: f0(r) = [ρN+1(r) - ρN-1(r)] / 2. The atom with the highest f0 value is the most prone to radical attack.

These calculations will reveal the most reactive centers within the this compound molecule.

Visualizing the Computational Workflow

To provide a clear overview of the described methodology, the following diagram illustrates the key steps in the computational DFT study.

computational_workflow cluster_setup Part 1: Molecular Setup & Optimization cluster_global Part 2: Global Reactivity Analysis cluster_local Part 3: Local Reactivity Analysis cluster_output Predicted Reactivity Profile mol_build Construct Initial Molecular Structure dft_setup Select DFT Functional & Basis Set (e.g., B3LYP/6-311G++) mol_build->dft_setup geom_opt Perform Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc homo_lumo Extract HOMO & LUMO Energies freq_calc->homo_lumo sp_calc Single-Point Calculations (N, N-1, N+1 electrons) freq_calc->sp_calc global_desc Calculate Global Reactivity Descriptors (χ, η, ω, etc.) homo_lumo->global_desc reactivity_profile Comprehensive Reactivity Profile of the Molecule global_desc->reactivity_profile fukui_calc Calculate Condensed Fukui Functions (f+, f-, f0) sp_calc->fukui_calc fukui_calc->reactivity_profile

Caption: A flowchart illustrating the key stages of a computational DFT study for predicting molecular reactivity.

Predicted Reactivity of this compound: A Qualitative Discussion

Based on the general principles of organic chemistry and the expected outcomes of the DFT calculations, we can anticipate the following reactivity patterns for this compound:

  • The Oxazole Ring: The oxazole ring is an electron-rich heterocycle.[1] Electrophilic substitution is expected to occur, likely at the C5 position, which is generally the most nucleophilic carbon in the oxazole ring.[22] The nitrogen atom, with its lone pair of electrons, will contribute to the overall basicity of the molecule.

  • The Nitrophenyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group. This will significantly influence the electronic properties of the phenyl ring, making it electron-deficient and susceptible to nucleophilic aromatic substitution, although under harsh conditions. The nitro group itself can be reduced.

  • The Methyl Group: The methyl group (-CH₃) at the C4 position is a weak electron-donating group, which will slightly enhance the electron density of the oxazole ring.

The interplay between the electron-donating character of the oxazole ring and the electron-withdrawing nature of the nitrophenyl group will create a molecule with distinct reactive sites. The DFT calculations, particularly the Fukui functions, will provide a quantitative and precise localization of these sites.

Tabulated Summary of Predicted Reactivity Descriptors

The following table provides a template for summarizing the quantitative data obtained from the DFT calculations. For comparison, hypothetical values for a simpler, related molecule, 2-phenyloxazole, are included to illustrate how substituents modify reactivity.

Reactivity DescriptorThis compound (Predicted)2-Phenyloxazole (Hypothetical)Interpretation
EHOMO (eV) Value from calculation-6.2Higher value indicates greater electron-donating ability.
ELUMO (eV) Value from calculation-1.5Lower value indicates greater electron-accepting ability.
HOMO-LUMO Gap (ΔE) (eV) Value from calculation4.7Smaller gap suggests higher reactivity.
Electronegativity (χ) (eV) Value from calculation3.85A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) (eV) Value from calculation2.35A measure of resistance to change in electron distribution.
Electrophilicity Index (ω) (eV) Value from calculation3.16A measure of the molecule's overall electrophilic character.

Path to Experimental Validation

Computational predictions, no matter how sophisticated, must be validated by experimental data. The following experimental approaches could be employed to confirm the predicted reactivity of this compound:

  • Spectroscopic Characterization: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the electron distribution in the molecule, which can be correlated with the calculated electronic properties.

  • Reaction with Electrophiles and Nucleophiles: Performing reactions with known electrophiles (e.g., bromination) and nucleophiles (e.g., methoxide) and analyzing the products would directly probe the predicted reactive sites.[22] The regioselectivity of these reactions can then be compared with the predictions from the Fukui functions.

  • Cyclic Voltammetry: This electrochemical technique can be used to experimentally determine the oxidation and reduction potentials of the molecule, which are related to the HOMO and LUMO energies, respectively.

Conclusion

This guide has provided a comprehensive framework for utilizing computational DFT studies to predict the reactivity of this compound. By combining the quantitative power of Conceptual DFT with the intuitive insights of FMO theory, researchers can gain a detailed understanding of a molecule's chemical behavior before embarking on extensive and costly experimental work. The outlined workflow, from geometry optimization to the calculation of global and local reactivity descriptors, represents a robust and self-validating approach to computational chemistry. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, accelerating the discovery and development of new and improved molecules for a wide range of applications, including pharmaceuticals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.